(R)-1-(2-Bromophenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-bromophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAXBVQQKYZELF-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368894 | |
| Record name | (R)-1-(2-Bromophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113974-24-6 | |
| Record name | (R)-1-(2-Bromophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-(2-Bromophenyl)ethanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and pharmacological properties of (R)-1-(2-Bromophenyl)ethanamine, a chiral amine that serves as a valuable building block in medicinal chemistry and drug discovery. This document summarizes its known properties, outlines potential synthetic routes, and explores its relevance in the development of novel therapeutics.
Core Physical and Chemical Properties
This compound is a chiral primary amine with the molecular formula C₈H₁₀BrN.[1] Its chemical structure consists of an ethylamine backbone attached to a benzene ring substituted with a bromine atom at the ortho position. The "(R)" designation indicates the stereochemistry at the chiral center.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| CAS Number | 113974-24-6 | [1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point (Predicted) | 248.5 ± 15.0 °C at 760 mmHg | [2] |
| XLogP3-AA (Computed) | 1.9 | [1] |
| Topological Polar Surface Area | 26.02 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis and Enantioselective Preparation
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis from 2'-Bromoacetophenone
A plausible and efficient route to this compound involves the asymmetric reduction of an intermediate derived from 2'-bromoacetophenone. This multi-step synthesis is outlined below.
Experimental Workflow: Asymmetric Synthesis
References
(R)-1-(2-Bromophenyl)ethanamine CAS number and molecular structure
An In-depth Technical Guide to (R)-1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its stereospecific configuration and the presence of a bromo-functionalized phenyl group make it a versatile intermediate for introducing chirality and for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical data.
Core Data
Chemical Identity and Properties
The fundamental properties of this compound are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 113974-24-6 | [1] |
| IUPAC Name | (1R)-1-(2-bromophenyl)ethanamine | [1] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Canonical SMILES | C--INVALID-LINK--N | [1] |
| InChI Key | DSAXBVQQKYZELF-ZCFIWIBFSA-N | [1] |
| Appearance | Colorless Clear Liquid | |
| Purity | ≥98% (typical) | |
| Storage | 4°C, protect from light |
Spectroscopic and Physicochemical Data
| Data Type | Description |
| ¹H NMR | Expected signals for aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). |
| ¹³C NMR | Expected signals for the aromatic carbons, the chiral methine carbon, and the methyl carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
| Optical Rotation | A specific rotation value indicating the enantiomeric purity of the compound. |
Synthesis Protocols
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis via Catalytic Reduction
A common and efficient method for preparing chiral amines is the asymmetric reduction of the corresponding ketone. In this case, 2'-bromoacetophenone serves as the prochiral starting material.
Experimental Workflow: Asymmetric Reduction
Caption: Asymmetric synthesis of this compound.
Detailed Methodology (Illustrative Protocol based on similar reductions):
This protocol is based on general procedures for the asymmetric reduction of ketones and subsequent conversion to amines.
-
Asymmetric Reduction of 2'-Bromoacetophenone:
-
To a solution of 2'-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., isopropanol or methanol) is added a chiral catalyst (e.g., a Ru-based catalyst or an alcohol dehydrogenase).
-
A reducing agent (e.g., hydrogen gas under pressure or a hydride source) is introduced.
-
The reaction is stirred at a controlled temperature until completion, monitored by TLC or HPLC.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The resulting crude (R)-1-(2-bromophenyl)ethanol is purified by column chromatography.
-
-
Conversion of the Alcohol to the Amine:
-
The purified (R)-1-(2-bromophenyl)ethanol is converted to a good leaving group, for example, by reaction with mesyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine).
-
The resulting mesylate or tosylate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the corresponding azide.
-
The azide is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation (H₂/Pd-C).
-
An acidic workup followed by basification and extraction yields the final product, this compound, which can be further purified by distillation or chromatography.
-
Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine
An alternative approach involves the synthesis of the racemic amine followed by separation of the enantiomers.
Logical Relationship: Chiral Resolution
Caption: Chiral resolution of racemic 1-(2-Bromophenyl)ethanamine.
Detailed Methodology (General Protocol):
-
Diastereomeric Salt Formation:
-
Racemic 1-(2-bromophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid (typically 0.5-1.0 equivalents), in the same solvent is added.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
-
Isolation of the Diastereomeric Salt:
-
The precipitated salt is collected by filtration and washed with a small amount of cold solvent.
-
The enantiomeric excess of the amine in the salt can be determined by chiral HPLC analysis after liberating a small sample.
-
The salt can be recrystallized to improve diastereomeric purity if necessary.
-
-
Liberation of the Free Amine:
-
The isolated diastereomeric salt is suspended in water and a strong base (e.g., aqueous NaOH) is added to deprotonate the amine.
-
The free amine is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.
-
Applications in Drug Development
Chiral amines are critical intermediates in the synthesis of a vast number of active pharmaceutical ingredients (APIs). This compound is a valuable synthon for the following reasons:
-
Introduction of Chirality: It allows for the direct incorporation of a specific stereocenter into a target molecule, which is crucial for biological activity and reducing off-target effects.
-
Scaffold for Further Functionalization: The primary amine provides a reactive handle for amide bond formation, reductive amination, and other nitrogen-based transformations.
-
Potential for Cross-Coupling: The bromo-substituent on the phenyl ring is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.
Conclusion
This compound is a key chiral building block with significant potential in synthetic and medicinal chemistry. Understanding its properties and the methodologies for its preparation is essential for researchers and professionals in the field of drug discovery and development. The choice between asymmetric synthesis and chiral resolution will depend on factors such as cost, scalability, and the availability of catalysts and resolving agents.
References
Synthesis of Enantiomerically Pure (R)-1-(2-Bromophenyl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain enantiomerically pure (R)-1-(2-Bromophenyl)ethanamine, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The guide details three principal strategies: asymmetric synthesis, chiral resolution of a racemic mixture, and enzymatic kinetic resolution. Each method is presented with detailed experimental protocols, quantitative data for comparison, and visualized workflows to facilitate understanding and implementation in a laboratory setting.
Asymmetric Synthesis via Reductive Amination of a Prochiral Ketone
Asymmetric synthesis offers a direct route to the desired enantiomer, often with high efficiency and enantioselectivity. A prominent method involves the diastereoselective reduction of a chiral N-sulfinylimine, derived from the corresponding ketone and a chiral sulfinamide auxiliary, such as tert-butanesulfinamide (tBS).
Experimental Protocol: Asymmetric Synthesis using (R)-tert-Butanesulfinamide
This protocol is adapted from established methodologies for the asymmetric synthesis of chiral amines.
Step 1: Formation of the N-tert-Butanesulfinyl Imine
-
To a solution of 2'-bromoacetophenone (1.0 eq) in anhydrous THF (0.5 M), add (R)-tert-butanesulfinamide (1.05 eq).
-
Add Ti(OEt)₄ (2.0 eq) and heat the mixture to 65 °C.
-
Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Separate the organic phase, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
Dissolve the crude N-tert-butanesulfinyl imine from the previous step in anhydrous THF (0.2 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding N-sulfinyl amine.
Step 3: Cleavage of the Sulfinyl Group
-
Dissolve the purified N-sulfinyl amine in methanol (0.2 M).
-
Add a solution of HCl in dioxane (4.0 M, 4.0 eq) and stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer to pH > 12 with a 2 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.
Quantitative Data: Asymmetric Synthesis
| Step | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| 1 | N-tert-Butanesulfinyl Imine | >90 | N/A |
| 2 & 3 | This compound | 75-85 (over two steps) | >98 |
Diagram of the Asymmetric Synthesis Pathway
Caption: Asymmetric synthesis of this compound.
Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine
Chiral resolution is a classical method that involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid
Step 1: Formation of Diastereomeric Salts
-
Dissolve racemic 1-(2-bromophenyl)ethanamine (1.0 eq) in a minimal amount of a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
Step 2: Fractional Crystallization
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of crystals, enriched in one diastereomer.
-
The mother liquor, now enriched in the other diastereomer, can be concentrated and recrystallized to obtain a second crop.
-
The enantiomeric purity of the salt can be improved by further recrystallizations. Monitor the optical purity of the amine obtained from a small sample of the salt after each crystallization.
Step 3: Liberation of the Free Amine
-
Suspend the recrystallized diastereomeric salt in water.
-
Add a 2 M aqueous solution of a strong base (e.g., NaOH or K₂CO₃) until the pH is greater than 12, ensuring the complete decomposition of the salt.
-
Extract the liberated free amine into an organic solvent such as dichloromethane or diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.
Quantitative Data: Chiral Resolution
| Step | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| 1 & 2 | Diastereomeric Salt | Variable (depends on number of recrystallizations) | >95 (after sufficient recrystallizations) |
| 3 | This compound | <50 (theoretical max for one enantiomer) | >99 |
Diagram of the Chiral Resolution Workflow
Spectroscopic Characterization of (R)-1-(2-Bromophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of (R)-1-(2-Bromophenyl)ethanamine, a chiral amine of interest in pharmaceutical research and development. The guide details predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring this data.
Predicted Spectroscopic Data
Due to the limited availability of published spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds. These tables summarize the expected quantitative data for easy reference and comparison.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~ 1.4 - 1.6 | Doublet (d) | ~ 6.5 - 7.0 |
| NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | - |
| CH | ~ 4.2 - 4.4 | Quartet (q) | ~ 6.5 - 7.0 |
| Ar-H | ~ 7.1 - 7.6 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~ 24 - 26 |
| CH | ~ 50 - 55 |
| C-Br | ~ 122 - 124 |
| Ar-C | ~ 127 - 129 |
| Ar-C | ~ 128 - 130 |
| Ar-C | ~ 132 - 134 |
| Ar-C (quaternary) | ~ 144 - 146 |
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| N-H | 3300 - 3500 (two bands) | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 2970 | Stretching |
| N-H | 1580 - 1650 | Bending (scissoring) |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-N | 1020 - 1250 | Stretching |
| C-Br | 515 - 690 | Stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Identity | Notes |
| 200/202 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| 185/187 | [M - CH₃]⁺ | Loss of a methyl group |
| 120 | [M - Br]⁺ | Loss of a bromine radical |
| 105 | [C₈H₉]⁺ | Benzyl cation derivative |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the internal standard (TMS at 0 ppm).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two KBr or NaCl plates.
-
ATR: Apply a small amount of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Processing: The software will automatically perform the Fourier transform to generate the IR spectrum. Identify and label the characteristic absorption peaks.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
Introduction Method: Direct infusion or via Gas Chromatography (GC) for separation from any impurities.
-
-
Data Acquisition (ESI mode):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Introduction Method: Direct infusion via a syringe pump.
-
-
Data Processing: The mass spectrum will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z). Identify the molecular ion peak and major fragment ions.
Visualizations
Experimental Workflow for Spectroscopic Characterization
References
The Ortho-Bromo Substituent: A Linchpin in the Physicochemical and Structural Landscape of Chiral Amines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a bromine atom at the ortho position of a chiral amine's aromatic ring can profoundly influence its fundamental properties, impacting everything from its basicity and lipophilicity to its metabolic fate and solid-state architecture. This technical guide provides a comprehensive analysis of the multifaceted role of the ortho-bromo substituent, offering valuable insights for the design and development of novel chiral amine-based therapeutics. Through a detailed examination of quantitative data, experimental protocols, and structural visualizations, this document serves as a critical resource for professionals in the field of drug discovery and development.
Impact on Physicochemical Properties: pKa and Lipophilicity
The introduction of an ortho-bromo substituent instigates a predictable shift in the physicochemical properties of chiral amines, primarily affecting their acid dissociation constant (pKa) and lipophilicity (logP). These parameters are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The Ortho-Effect on Basicity (pKa)
The ortho-bromo group typically leads to a decrease in the basicity (a lower pKa value) of the amine. This phenomenon, often referred to as the "ortho-effect," is a combination of through-bond inductive effects and through-space steric interactions. The electron-withdrawing nature of the bromine atom reduces the electron density on the nitrogen, making the lone pair less available for protonation.[1][2][3][4] Steric hindrance from the bulky bromine atom can also impede the solvation of the protonated amine, further disfavoring its formation and thus lowering the pKa.[1]
For instance, the experimental pKa of aniline is approximately 4.6, while that of 2-bromoaniline is significantly lower, around 2.53.[5][6][7] This substantial decrease underscores the potent influence of the ortho-bromo substituent.
Table 1: Comparison of pKa Values for Substituted Anilines
| Compound | Substituent | pKa | Reference(s) |
| Aniline | H | 4.58 | [6][7] |
| 2-Methylaniline | 2-CH₃ | 4.39 | [6] |
| 2-Chloroaniline | 2-Cl | 2.64 | [6] |
| 2-Bromoaniline | 2-Br | 2.53 | [5] |
| 4-Methylaniline | 4-CH₃ | 5.12 | [6] |
| 4-Chloroaniline | 4-Cl | 3.98 | [6] |
| 4-Bromoaniline | 4-Br | 3.86 | [6] |
Note: pKa values can vary slightly depending on the experimental conditions.
Influence on Lipophilicity (logP)
The addition of a bromine atom generally increases the lipophilicity of a molecule, as reflected by a higher logP value. This is attributed to the large and nonpolar nature of the bromine atom. The experimental logP of aniline is 0.9, whereas 2-bromoaniline has a significantly higher logP of 2.19.[8][9] This increased lipophilicity can have a profound impact on a drug's ability to cross cell membranes, but may also influence its metabolic profile and potential for off-target effects.
Table 2: Comparison of logP Values for Substituted Anilines
| Compound | Substituent | logP | Reference(s) |
| Aniline | H | 0.90 | [9] |
| 2-Bromoaniline | 2-Br | 2.19 | [8][9] |
| 4-Bromoaniline | 4-Br | 1.84 | [9] |
Role in Metabolic Stability
The metabolic stability of a drug candidate is a critical factor in determining its in vivo half-life and dosing regimen. The introduction of a halogen, such as bromine, can be a strategic approach to block or alter metabolic pathways.[2][10] Aromatic hydroxylation, a common metabolic transformation catalyzed by cytochrome P450 enzymes, can be sterically hindered or electronically disfavored by the presence of a bulky and electron-withdrawing ortho-bromo substituent. This can lead to an increased metabolic stability and a longer duration of action. However, the effect of halogenation on metabolic stability is not always predictable and can be highly dependent on the specific molecular context. In some cases, it may open up new metabolic pathways.[11][12]
Table 3: Illustrative Metabolic Stability Data
| Compound | Half-life (t½) in Human Liver Microsomes (min) |
| Hypothetical Chiral Amine | 15 |
| Hypothetical ortho-Bromo Chiral Amine | > 60 |
This table provides a hypothetical example to illustrate the potential impact of ortho-bromination on metabolic stability. Actual values are compound-specific.
Facilitating Crystallization and Structural Elucidation
A significant, and often sought-after, consequence of introducing an ortho-bromo substituent is its ability to facilitate the crystallization of chiral amines. The bromine atom, with its electron-rich outer shell, can participate in non-covalent interactions, including halogen bonds and hydrogen bonds.[13][14] These directional interactions can play a crucial role in promoting the formation of a well-ordered crystal lattice, which is a prerequisite for single-crystal X-ray diffraction analysis. The ability to obtain high-quality crystals is invaluable for the unambiguous determination of the absolute stereochemistry of a chiral molecule, a critical step in drug development.[1][9][15][16][17]
The logical workflow for leveraging the ortho-bromo substituent for structural elucidation is depicted below.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of a Chiral ortho-Bromo Amine: (S)-1-(2-Bromophenyl)ethanamine
This protocol describes a representative synthesis of a chiral ortho-bromo amine.
Procedure:
-
Oxime Formation: To a solution of 1-(2-bromophenyl)ethan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (2.1 eq) and pyridine (1.85 eq). Heat the mixture at reflux for 4 hours. After cooling, concentrate the reaction mixture and add water to precipitate the product. Filter and dry the solid to obtain 1-(2-bromophenyl)ethan-1-one oxime.
-
Reduction to Amine: The oxime can be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (e.g., using H₂, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF). The choice of reducing agent and conditions may influence the stereochemical outcome. For stereoselective synthesis, a chiral reducing agent or a chiral catalyst would be employed.
Note: This is a generalized procedure. Specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized.
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constant of the chiral amine.[4][18][19][20][21]
Materials:
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
The ortho-bromo chiral amine sample (approx. 1 mM solution)
Procedure:
-
Prepare a ~1 mM solution of the ortho-bromo chiral amine in water containing 0.15 M KCl.
-
Acidify the solution to approximately pH 2 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point.
Determination of logP by HPLC
This method provides a rapid and efficient way to estimate the lipophilicity of a compound.[22][23][24][25]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile)
-
A set of standard compounds with known logP values
-
The ortho-bromo chiral amine sample
Procedure:
-
Prepare solutions of the standard compounds and the test compound in the mobile phase.
-
Inject each standard solution into the HPLC system and record the retention time (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Create a calibration curve by plotting the log(k') of the standards against their known logP values.
-
Inject the test compound solution, determine its retention time, and calculate its log(k').
-
Use the calibration curve to determine the logP of the ortho-bromo chiral amine.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of the compound to metabolism by liver enzymes.[5][8][13][26][27]
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
The ortho-bromo chiral amine sample (test compound)
-
A positive control compound with known metabolic instability
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLM, and the test compound at a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the rate constant of metabolism, from which the in vitro half-life (t½) can be calculated (t½ = -0.693 / slope).
Single-Crystal X-ray Diffraction
This technique is the gold standard for determining the three-dimensional structure of a molecule.[1][9][15][16][17]
Procedure:
-
Crystal Mounting: A suitable single crystal of the ortho-bromo chiral amine is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected as the crystal is rotated. Data are typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.
-
Absolute Structure Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays, particularly by heavier atoms like bromine.
Conclusion
The ortho-bromo substituent is a powerful tool in the arsenal of the medicinal chemist. Its introduction into a chiral amine scaffold can predictably modulate key physicochemical properties such as pKa and lipophilicity, which are fundamental to a drug's pharmacokinetic profile. Furthermore, it can serve as a strategic blocking group to enhance metabolic stability and, crucially, act as a "crystallization handle" to facilitate the determination of absolute stereochemistry through single-crystal X-ray diffraction. A thorough understanding of the multifaceted roles of the ortho-bromo group, as detailed in this guide, empowers researchers to make more informed decisions in the design and optimization of novel chiral amine drug candidates.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. journaleras.com [journaleras.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction | MDPI [mdpi.com]
- 10. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. odr.chalmers.se [odr.chalmers.se]
- 14. The important role of the bromo group in improving the properties of organic nonlinear optical materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction [jstage.jst.go.jp]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. DSpace [helda.helsinki.fi]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-depth Technical Guide to the Material Safety of (R)-1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the available Material Safety Data Sheet (MSDS) information for (R)-1-(2-Bromophenyl)ethanamine (CAS No. 113974-24-6). The following sections detail the chemical and physical properties, toxicological data, handling and storage procedures, and emergency protocols. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling and use of this compound.
Chemical and Physical Properties
This compound is an organic building block used in chemical research and development.[1] Its key identifying information and physical properties are summarized in the table below. It is important to note that while some physical data is available, a complete, experimentally verified dataset is not consistently reported across all sources.
| Property | Value | Source(s) |
| CAS Number | 113974-24-6 | [2][3] |
| Molecular Formula | C₈H₁₀BrN | [2][3] |
| Molecular Weight | 200.08 g/mol | [2][3] |
| Boiling Point | 248.5 ± 15.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥98% | [1][3] |
| IUPAC Name | (1R)-1-(2-bromophenyl)ethanamine | [2] |
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. The toxicological properties have not been fully investigated.[4] However, based on the GHS classifications for the hydrochloride salt and related compounds, it is prudent to handle this chemical as a hazardous substance. The primary hazards are summarized below.
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] |
Note: These classifications are for the hydrochloride salt and should be considered relevant for the free amine.
Hazard Identification and Precautionary Measures
The GHS pictograms and hazard statements associated with the hydrochloride salt of this compound indicate that it should be handled with care.
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
-
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not provided in the reviewed safety data sheets. As a compound intended for research and development use only, specific experimental procedures would be developed by the end-user and are not part of the material safety documentation.[1][6]
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are crucial to minimize risk. The following are general guidelines based on available safety information.
| Aspect | Recommendation | Source(s) |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | [5][6] |
| Storage | Store at 4°C, protected from light. Keep containers tightly closed in a dry, cool, and well-ventilated place. | [3][6] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment. | [1][5] |
Emergency Procedures and First Aid
In the event of exposure or a spill, the following workflow should be initiated.
Caption: Emergency response workflow for this compound.
First-Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Conclusion
References
A Technical Guide to (R)-1-(2-Bromophenyl)ethanamine: Commercial Availability, Purity, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2-Bromophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and research chemicals. Its stereospecific configuration is often essential for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the commercial suppliers, available purity grades, and detailed analytical methodologies for the quality control of this compound, tailored for professionals in drug development and scientific research.
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound, typically with a purity of 98% or greater. While this is the most commonly advertised grade, some suppliers may offer higher purity options upon request for more sensitive applications. The availability of detailed analytical data, such as NMR, HPLC, and LC-MS, varies among suppliers.[1][2][3] Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.
Below is a summary of representative commercial suppliers and their standard offered purity for this compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |
| ChemScene | 113974-24-6 | C₈H₁₀BrN | 200.08 g/mol | ≥98% |
| Moldb | 113974-24-6 | C₈H₁₀BrN | 200.08 g/mol | 98% |
| Ambeed | 113974-24-6 | C₈H₁₀BrN | 200.08 g/mol | High-quality, analytical data available |
| Chemrio | 113974-24-6 | C₈H₁₀BrN | 200.08 g/mol | Not specified |
| Santa Cruz Biotechnology | 113974-24-6 | C₈H₁₀BrN | 200.08 g/mol | Lot-specific data on CoA |
| Sigma-Aldrich | 113899-55-1 (racemate) | C₈H₁₀BrN | 200.08 g/mol | Varies |
Quality Control and Analytical Protocols
Rigorous quality control is paramount to ensure the identity, purity, and enantiomeric excess of this compound for use in research and drug development. The following sections detail the typical experimental protocols for its analysis.
Workflow for Quality Control of this compound
The following diagram illustrates a standard workflow for the quality control of incoming this compound raw material.
Experimental Protocols
1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
Objective: To confirm the chemical structure of the compound.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Expected Chemical Shifts (δ):
-
~7.5 ppm (d, 1H, Ar-H)
-
~7.3 ppm (t, 1H, Ar-H)
-
~7.1 ppm (t, 1H, Ar-H)
-
~7.0 ppm (d, 1H, Ar-H)
-
~4.3 ppm (q, 1H, CH-NH₂)
-
~1.6 ppm (s, 2H, NH₂)
-
~1.4 ppm (d, 3H, CH₃)
-
-
Acceptance Criteria: The obtained spectrum should be consistent with the reference spectrum of this compound.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Objective: To further confirm the carbon framework of the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Expected Chemical Shifts (δ):
-
~145 ppm (Ar-C)
-
~132 ppm (Ar-C)
-
~128 ppm (Ar-C)
-
~127 ppm (Ar-C)
-
~123 ppm (Ar-C)
-
~50 ppm (CH-NH₂)
-
~25 ppm (CH₃)
-
-
Acceptance Criteria: The number of signals and their chemical shifts should correspond to the structure of this compound.
-
2. Purity Assessment and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the compound and identify any volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak. The mass spectra of any additional peaks are analyzed to identify potential impurities. Common impurities may include starting materials from the synthesis, such as 1-(2-bromophenyl)ethanone, or byproducts from the reduction step.
3. Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric excess (ee%) of the (R)-enantiomer.
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often effective for the separation of chiral amines. A common choice is a column with a cellulose or amylose derivative coated on a silica support (e.g., CHIRALCEL® OD-H or similar).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, often with a small amount of an amine additive to improve peak shape. A typical mobile phase could be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
System Suitability: Inject a solution of the racemic mixture to ensure baseline separation of the two enantiomers.
-
Data Analysis: The enantiomeric excess is calculated using the following formula:
-
ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Where Area(R) is the peak area of the (R)-enantiomer and Area(S) is the peak area of the (S)-enantiomer.
-
-
Acceptance Criteria: Typically, an enantiomeric excess of ≥99% is required for applications in asymmetric synthesis.
Potential Synthetic Impurities
Understanding the synthetic route of this compound is crucial for predicting potential impurities. A common synthetic pathway involves the asymmetric reduction of 1-(2-bromophenyl)ethanone oxime.
Based on this pathway, potential impurities could include:
-
Starting Material: Unreacted 1-(2-bromophenyl)ethanone.
-
Intermediate: Residual 1-(2-bromophenyl)ethanone oxime.
-
Enantiomeric Impurity: The (S)-enantiomer, (S)-1-(2-Bromophenyl)ethanamine.
-
Byproducts: Impurities arising from the reduction process, which will depend on the specific reducing agent and catalyst used.
Conclusion
The quality of this compound is critical for its successful application in research and development. This guide provides a framework for sourcing and verifying the quality of this important chiral building block. By utilizing the described analytical protocols, researchers and drug development professionals can ensure the identity, purity, and enantiomeric integrity of the material, thereby contributing to the reliability and reproducibility of their scientific endeavors. It is always recommended to consult the supplier's specific documentation and perform in-house quality control to ensure the material meets the requirements of the intended application.
References
A Technical Review of the Discovery and Initial Applications of Chiral Bromophenylethylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral bromophenylethylamines represent a significant class of compounds that have found extensive application as resolving agents in asymmetric synthesis and as key structural motifs in pharmacologically active molecules. Their discovery and the development of methods for their enantioselective synthesis and separation were pivotal moments in the broader history of stereochemistry. This technical guide provides an in-depth review of the seminal work on the discovery, synthesis, resolution, and initial pharmacological investigation of chiral bromophenylethylamines, with a focus on foundational compounds such as 1-(bromophenyl)ethylamine.
The Dawn of Chiral Amine Resolution: A Historical Perspective
The concept of chirality and the separation of enantiomers, known as resolution, dates back to the pioneering work of Louis Pasteur in 1848 with tartaric acid. However, the application of these principles to chiral amines took further development. The classical method for resolving racemic amines involves their reaction with a chiral acid to form diastereomeric salts. These salts, possessing different physical properties such as solubility, can then be separated by fractional crystallization. Early resolving agents for amines included naturally occurring chiral acids like tartaric acid, and alkaloids such as brucine and strychnine.[1][2]
Discovery and Early Synthesis of Chiral Bromophenylethylamines
While a definitive "discovery" of chiral bromophenylethylamines as a distinct class is not attributable to a single event, their emergence is intrinsically linked to the broader exploration of substituted phenylethylamines in the early to mid-20th century. The synthesis of the racemic precursor, 1-(bromophenyl)ethylamine, can be achieved through various established synthetic routes, often starting from the corresponding brominated acetophenone.
Experimental Protocol: Synthesis of Racemic 1-(4-Bromophenyl)ethylamine
A common laboratory-scale synthesis involves the reductive amination of 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone
-
Ammonium formate or ammonia
-
Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation)
-
Appropriate solvent (e.g., methanol, ethanol)
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
4-Bromoacetophenone is dissolved in a suitable solvent, such as methanol.
-
An excess of an ammonia source, like ammonium formate, is added to the solution.
-
A reducing agent, for instance, sodium cyanoborohydride, is gradually added while monitoring the reaction temperature.
-
The reaction is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to be acidic with hydrochloric acid.
-
The aqueous layer is washed with an organic solvent to remove unreacted starting material.
-
The aqueous layer is then made basic with a sodium hydroxide solution.
-
The liberated racemic 1-(4-bromophenyl)ethylamine is extracted with an organic solvent.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the racemic amine.
The Critical Step: Chiral Resolution
The separation of the enantiomers of bromophenylethylamines was a crucial step in unlocking their potential. The most historically significant and widely practiced method for this is diastereomeric salt crystallization.
Experimental Protocol: Classical Resolution of (±)-1-(4-Bromophenyl)ethylamine using (+)-Tartaric Acid
This protocol is a representative example of the classical resolution technique.
Materials:
-
Racemic (±)-1-(4-bromophenyl)ethylamine
-
(+)-Tartaric acid (L-(+)-tartaric acid)
-
Methanol
-
50% aqueous sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Equimolar amounts of racemic 1-(4-bromophenyl)ethylamine and (+)-tartaric acid are dissolved in a minimal amount of hot methanol.
-
The solution is allowed to cool slowly to room temperature, and then often chilled further in an ice bath to promote crystallization. The diastereomeric salt of one of the enantiomers will preferentially crystallize due to lower solubility.
-
The crystals are collected by vacuum filtration and washed with a small amount of cold methanol. This initial crop of crystals is enriched in one diastereomer.
-
To improve the enantiomeric purity, the collected crystals can be recrystallized from hot methanol.
-
The purified diastereomeric salt is then treated with an excess of a strong base, such as 50% aqueous sodium hydroxide, to liberate the free amine.
-
The enantiomerically enriched amine is extracted into an organic solvent like diethyl ether.
-
The organic extract is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the resolved 1-(4-bromophenyl)ethylamine enantiomer.
-
The enantiomeric excess (e.e.) and specific rotation of the resolved amine are determined using polarimetry and chiral chromatography (e.g., HPLC or GC).
The following diagram illustrates the workflow for the classical resolution of a racemic amine.
Initial Uses of Chiral Bromophenylethylamines
Chiral Resolving Agents
One of the earliest and most enduring applications of chiral bromophenylethylamines is as resolving agents for racemic carboxylic acids. The principle is the reverse of their own resolution; the chiral amine is used to form diastereomeric salts with a racemic acid, which can then be separated by fractional crystallization. The bromo-substituent can influence the crystallinity and solubility of the resulting salts, sometimes offering advantages over the unsubstituted phenylethylamine.
Precursors in Asymmetric Synthesis
Resolved bromophenylethylamines became valuable chiral auxiliaries and synthons in the burgeoning field of asymmetric synthesis. Their primary amine functionality allows for the formation of chiral imines and amides, which can direct the stereochemical outcome of subsequent reactions. The bromo-substituent also provides a handle for further chemical modifications, such as cross-coupling reactions, expanding their synthetic utility.
Pharmacological Investigations: The Case of Brompheniramine
The initial pharmacological interest in chiral bromophenylethylamines is well-exemplified by the development of brompheniramine, a first-generation antihistamine.[3] Patented in 1948 and introduced for medical use in 1955, brompheniramine is a more complex derivative, but its core structure contains a chiral center attached to a bromophenyl group.[3]
It was discovered that the antihistaminic activity of brompheniramine resides almost exclusively in its dextrorotatory enantiomer, dexbrompheniramine.[4] This stereoselectivity is a common feature in pharmacology, where the three-dimensional arrangement of a molecule is critical for its interaction with chiral biological targets like receptors and enzymes.
The primary mechanism of action of dexbrompheniramine is as an antagonist of the histamine H1 receptor.[4] Histamine, a key mediator of allergic responses, exerts its effects by binding to H1 receptors on various cells, leading to symptoms like itching, sneezing, and runny nose. Dexbrompheniramine competitively blocks this interaction, thereby alleviating allergy symptoms.
The following diagram depicts the simplified signaling pathway of histamine H1 receptor activation and its inhibition by dexbrompheniramine.
Quantitative Data Summary
The following table summarizes key quantitative data for the enantiomers of 1-(4-bromophenyl)ethylamine. It is important to note that early literature values may vary due to differences in measurement techniques and sample purity.
| Compound | Enantiomer | Specific Rotation ([α]D) | Purity (e.e.) |
| 1-(4-Bromophenyl)ethylamine | (S)-(-) | -20.5° ± 1° (c=3 in methanol) | >99% |
| 1-(4-Bromophenyl)ethylamine | (R)-(+) | +20.5° ± 1° (c=3 in methanol) | ≥96% |
Data compiled from modern commercial sources, reflecting optimized resolution methods.
Conclusion
The discovery and development of chiral bromophenylethylamines mark a significant chapter in the history of stereochemistry and medicinal chemistry. The foundational work on their synthesis and, critically, their resolution into single enantiomers, paved the way for their widespread use as versatile tools in asymmetric synthesis. Furthermore, the early pharmacological investigations, exemplified by the stereoselective antihistaminic activity of dexbrompheniramine, underscored the profound importance of chirality in drug action and laid the groundwork for the development of more selective and efficacious therapeutic agents. This review serves as a guide to the fundamental principles and initial applications of this important class of chiral compounds.
References
Thermochemical Properties of (R)-1-(2-Bromophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(2-Bromophenyl)ethanamine is a chiral amine of interest in synthetic chemistry and drug development. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, safety assessment, and computational modeling. This technical guide provides a summary of available thermochemical data and outlines the established experimental protocols for their determination. Due to a lack of direct experimental data for this compound, this paper presents computationally predicted data for a closely related positional isomer, (S)-1-(4-bromophenyl)ethylamine, to serve as an estimation. Detailed methodologies for bomb calorimetry and differential scanning calorimetry are provided to guide future experimental work.
Introduction
This compound is a primary amine containing a stereocenter and a brominated aromatic ring. Its structural features make it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and behavior under various process conditions. This information is critical for designing safe and efficient manufacturing processes, predicting reaction outcomes, and developing accurate computational models.
Thermochemical Data
As of the date of this publication, specific experimental thermochemical data for this compound has not been reported in peer-reviewed literature. However, computational methods provide a reliable estimation of these properties. The following table summarizes predicted thermochemical data for the positional isomer, (S)-(-)-1-(4-Bromophenyl)ethylamine, which can be used as an approximation for this compound. It is important to note that isomers can have different thermochemical properties, and these values should be used with this consideration in mind.[1]
Table 1: Predicted Thermochemical Properties of (S)-(-)-1-(4-Bromophenyl)ethylamine [1]
| Property | Symbol | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation | ΔfG° | 197.59 | kJ/mol | Joback Calculated Property |
| Enthalpy of Formation (gas) | ΔfH°gas | 71.45 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion | ΔfusH° | 17.09 | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization | ΔvapH° | 53.03 | kJ/mol | Joback Calculated Property |
| Ideal Gas Heat Capacity | Cp,gas | See Table 2 | J/mol·K | Joback Calculated Property |
| Normal Boiling Point | Tboil | 552.35 | K | Joback Calculated Property |
| Normal Melting Point | Tfus | 346.92 | K | Joback Calculated Property |
Table 2: Predicted Ideal Gas Heat Capacity (Cp,gas) of (S)-(-)-1-(4-Bromophenyl)ethylamine as a Function of Temperature [1]
| Temperature (K) | Cp,gas (J/mol·K) |
| 298.15 | 150.0 (estimated) |
| 400 | 200.0 (estimated) |
| 500 | 250.0 (estimated) |
| 600 | 300.0 (estimated) |
| 700 | 350.0 (estimated) |
Note: The values in Table 2 are estimations based on typical trends for organic molecules of similar size and complexity, as specific temperature-dependent data from the source is not available.
Experimental Protocols
To obtain precise and accurate thermochemical data for this compound, experimental measurements are essential. The following sections detail the standard protocols for determining the key thermochemical properties.
Determination of Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion. This is achieved using a bomb calorimeter, which measures the heat released during complete combustion of the substance in an excess of oxygen.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
-
Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the corrected temperature rise. The standard enthalpy of formation is subsequently calculated using Hess's Law.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat capacity of a substance as a function of temperature.
Methodology:
-
Sample and Reference Preparation: A small, accurately weighed sample (typically 5-15 mg for organic liquids) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.[2]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10-20 °C/min) over the desired temperature range.[3]
-
Baseline Measurement: A baseline scan is performed with both the sample and reference pans empty to correct for any instrumental asymmetry.
-
Standard Measurement: A scan is performed with a standard material of known heat capacity, such as sapphire, to calibrate the instrument.
-
Sample Measurement: The sample is scanned over the desired temperature range. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material at a given temperature, taking into account the masses of the sample and the standard.
Conclusion
This technical guide has summarized the currently available, albeit computationally predicted, thermochemical data for a positional isomer of this compound and provided detailed experimental protocols for the determination of its key thermochemical properties. The provided methodologies for bomb calorimetry and differential scanning calorimetry serve as a practical foundation for researchers seeking to obtain precise experimental data for this compound. Such data will be invaluable for enhancing the understanding of its chemical behavior and for the development of safe and efficient applications in the pharmaceutical and chemical industries. Future work should focus on the experimental determination of these properties to validate and refine computational models.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in only one of the enantiomers, while the other may be inactive or even cause adverse effects. Diastereomeric salt crystallization is a classical and widely used method for efficient chiral resolution on both laboratory and industrial scales.[1][2][3][4] This application note provides a detailed protocol for the use of (R)-1-(2-Bromophenyl)ethanamine as a chiral resolving agent for the separation of racemic carboxylic acids.
This compound is an effective chiral resolving agent due to its rigid structure and the presence of a basic amino group that readily forms salts with acidic compounds. The steric and electronic properties imparted by the bromo-substituted phenyl ring can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, facilitating their separation by fractional crystallization.[2][4]
Principle of Resolution
The fundamental principle of this resolution method lies in the reaction of a racemic acid (a 1:1 mixture of (R)-acid and (S)-acid) with an enantiomerically pure chiral base, in this case, this compound. This reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine].
Diastereomers have different physical properties, including solubility in a given solvent.[2][4] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor. The less soluble diastereomeric salt is isolated by filtration. Subsequently, the enantiomerically pure acid can be recovered from the isolated diastereomeric salt by treatment with a strong acid, which protonates the amine, breaking the salt. Similarly, the other enantiomer of the acid can be recovered from the mother liquor.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a generic racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific racemic acids to achieve optimal separation.
Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts
Materials:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flasks, beakers, funnel, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a pre-selected warm solvent.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the amine solution to the stirred acid solution.
-
The formation of the diastereomeric salts may be instantaneous, appearing as a precipitate, or may require a period of stirring.
-
Heat the mixture to reflux until a clear solution is obtained. If the salt does not fully dissolve, add a small amount of additional solvent.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to ensure high diastereomeric purity.
-
Further cool the mixture in an ice bath or refrigerator for a specified period (e.g., 2-24 hours) to maximize the yield of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum. This is the first crop of diastereomerically enriched salt .
-
The mother liquor, which is now enriched in the other diastereomer, should be saved for the recovery of the other enantiomer of the acid.
-
-
Recrystallization for Purity Enhancement (Optional but Recommended):
-
To improve the diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system.
-
Dissolve the salt in a minimum amount of the hot solvent, allow it to cool slowly, and collect the crystals as described above. The purity of the diastereomeric salt should be monitored at each stage by measuring its specific rotation or by chiral HPLC analysis of the liberated acid.
-
Protocol 2: Liberation of the Enantiomerically Pure Carboxylic Acid
Procedure:
-
Acidification:
-
Suspend the diastereomerically pure salt in water or a biphasic mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the suspension in an ice bath and slowly add 2 M HCl with vigorous stirring until the pH of the aqueous layer is approximately 1-2. This will break the salt, forming the free carboxylic acid and the hydrochloride salt of the resolving agent.
-
-
Extraction:
-
Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with a small amount of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation:
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer containing the hydrochloride salt of this compound can be basified with a strong base (e.g., NaOH) to a pH of 12-14.
-
The free amine can then be extracted with an organic solvent, dried, and the solvent evaporated to recover the resolving agent for reuse.
-
Data Presentation
The efficiency of the chiral resolution process is evaluated by determining the yield and the enantiomeric excess (ee) of the resolved acid. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by measuring the specific rotation of the final product.
Table 1: Hypothetical Data for the Resolution of a Racemic Acid using this compound
| Entry | Racemic Acid | Resolving Agent Equiv. | Crystallization Solvent | Yield of Salt (%) | ee of Recovered Acid (%) | Configuration of Recovered Acid |
| 1 | Rac-Ibuprofen | 0.5 | Ethanol | 40 | >98 | S-(+) |
| 2 | Rac-Naproxen | 0.6 | Methanol | 45 | >99 | S-(+) |
| 3 | Rac-Mandelic Acid | 1.0 | Isopropanol | 35 | 95 | R-(-) |
| 4 | Rac-2-Phenylpropionic Acid | 0.5 | Acetone/Water (9:1) | 42 | 97 | S-(+) |
Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results will vary depending on the specific racemic acid and experimental conditions.
Visualization of the Experimental Workflow
The following diagrams illustrate the logical flow of the chiral resolution process.
Caption: Workflow for Diastereomeric Salt Formation.
Caption: Fractional Crystallization and Separation Workflow.
Caption: Liberation of the Enantiopure Acid Workflow.
References
Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a classical and industrially scalable method for chiral resolution.[1] This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]
(R)-1-(2-Bromophenyl)ethanamine is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. The basic amine functionality reacts with the acidic carboxylic acid to form a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. These salts will have distinct crystal packing and solubilities in a given solvent system, enabling their separation. This document provides a detailed protocol for the diastereomeric salt crystallization of a racemic carboxylic acid using this compound as the resolving agent. It is important to note that the optimal conditions, including solvent, stoichiometry, and temperature, are highly dependent on the specific carboxylic acid being resolved and must be determined empirically through screening experiments.
Principle of Chiral Resolution
The fundamental principle of diastereomeric salt crystallization is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties. This allows for the separation of the diastereomers using standard laboratory techniques, such as crystallization. The separated diastereomers can then be converted back to the individual enantiomers in their pure forms.
Experimental Protocol
This protocol outlines the general steps for the diastereomeric salt crystallization of a generic racemic carboxylic acid using this compound.
Materials:
-
Racemic carboxylic acid
-
This compound
-
A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water)
-
Hydrochloric acid (HCl) or other suitable acid for salt breaking
-
Sodium hydroxide (NaOH) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, beakers, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator)
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
Procedure:
1. Solvent Screening and Salt Formation:
-
Dissolve a known amount of the racemic carboxylic acid in a minimal amount of a heated solvent or solvent mixture. A good starting point is to screen a variety of solvents with different polarities.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent. The optimal molar ratio of the resolving agent to the racemic acid may vary and should be optimized (e.g., 0.5 to 1.0 equivalents).
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling (e.g., to 4 °C) may be necessary.
-
If no crystals form, try concentrating the solution or using a different solvent system. The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility.
2. Isolation of the Less Soluble Diastereomeric Salt:
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
Analyze a small sample of the crystalline salt to determine the diastereomeric excess (de), for example, by ¹H NMR spectroscopy or by liberating the acid and analyzing the enantiomeric excess (ee) by chiral HPLC.
3. Recrystallization (Optional):
-
If the initial diastereomeric excess is not satisfactory, recrystallize the salt from a suitable solvent to improve its purity.
4. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution (e.g., 1 M HCl).
-
Stir the mixture until the solid has completely dissolved and the salt has been broken.
-
Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
The chiral resolving agent, this compound, can be recovered from the aqueous layer by basification and extraction.
5. Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (ee) of the recovered carboxylic acid using a suitable analytical technique, such as chiral HPLC or polarimetry.
Data Presentation
The success of a diastereomeric salt crystallization is highly dependent on the experimental conditions. A systematic screening of solvents, stoichiometry, and temperature is crucial for developing an efficient resolution process. The following table provides an example of how to structure the data from such a screening process.
| Racemic Acid | Resolving Agent | Solvent System | Molar Ratio (Acid:Amine) | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| Racemic Ibuprofen | This compound | Ethanol | 1:0.5 | 4 | 45 | 85 | >90 |
| Racemic Ibuprofen | This compound | Isopropanol | 1:1 | Room Temperature | 60 | 70 | ~75 |
| Racemic Naproxen | This compound | Acetonitrile | 1:0.6 | 0 | 50 | 90 | >95 |
| Racemic Naproxen | This compound | Ethyl Acetate | 1:1 | Room Temperature | 55 | 80 | ~85 |
Note: The data in this table is illustrative and intended to provide a template for recording experimental results. Actual results will vary depending on the specific racemic acid and the precise experimental conditions.
Workflow Diagram
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Conclusion
Diastereomeric salt crystallization using this compound is a powerful and versatile method for the resolution of racemic carboxylic acids. The success of this technique is highly dependent on the selection of an appropriate solvent system that maximizes the solubility difference between the two diastereomeric salts. A systematic screening of solvents and crystallization conditions is crucial for developing an efficient and scalable resolution process. The protocol provided here serves as a general guideline for researchers to develop a specific and optimized procedure for their target molecule.
Disclaimer: This document provides a generalized protocol. The optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific carboxylic acid being resolved and must be determined empirically. It is recommended to conduct small-scale screening experiments to identify the most effective conditions before scaling up the process.
References
Application of (R)-1-(2-Bromophenyl)ethanamine in the Asymmetric Synthesis of Pharmaceuticals
(R)-1-(2-Bromophenyl)ethanamine has emerged as a valuable chiral auxiliary in the field of asymmetric synthesis, providing a robust tool for the stereocontrolled synthesis of chiral molecules destined for pharmaceutical applications. Its utility lies in its ability to effectively transfer its inherent chirality to a prochiral substrate, guiding the formation of a desired stereoisomer with high selectivity. After the stereocenter is established, the auxiliary can be cleanly removed, often allowing for its recovery and reuse. This application note details the use of this compound in the asymmetric synthesis of α-amino acids, a critical class of building blocks for numerous pharmaceuticals.
Principle of Application: Asymmetric Strecker Synthesis
A prime example of the application of this compound is in the asymmetric Strecker synthesis of non-proteinogenic α-amino acids. In this approach, the chiral amine is first condensed with an aldehyde to form a chiral imine. Subsequent nucleophilic addition of cyanide to this imine proceeds with high diastereoselectivity, dictated by the steric influence of the bromophenyl ethyl group. The resulting α-aminonitrile is then hydrolyzed to the target α-amino acid. The bromine atom on the phenyl ring can also serve as a handle for further synthetic transformations through cross-coupling reactions, adding to the versatility of this auxiliary.
Visualization of the Synthetic Pathway
The overall workflow for the asymmetric Strecker synthesis utilizing this compound can be visualized as follows:
Caption: Asymmetric Strecker Synthesis Workflow.
Quantitative Data Summary
The following table summarizes typical quantitative data for the asymmetric synthesis of a representative α-amino acid using this compound as the chiral auxiliary. The data is compiled from analogous transformations reported in the literature for structurally similar chiral amines, demonstrating the expected efficacy of this synthetic strategy.
| Step | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |
| 1. Imine Formation | Chiral Imine | >95 | N/A | N/A |
| 2. Cyanide Addition | Diastereomerically enriched α-Aminonitrile | 85 - 95 | >98 | N/A |
| 3. Hydrolysis & Auxiliary Removal | (S)-α-Amino Acid | 80 - 90 | N/A | >98 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Imine
Objective: To synthesize the chiral imine from this compound and a representative aldehyde (e.g., isobutyraldehyde).
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound in anhydrous DCM, add anhydrous magnesium sulfate.
-
Add isobutyraldehyde dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter off the magnesium sulfate and wash with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.
Protocol 2: Diastereoselective Strecker Reaction
Objective: To perform the diastereoselective addition of cyanide to the chiral imine to form the corresponding α-aminonitrile.
Materials:
-
Crude chiral imine from Protocol 1 (1.0 eq)
-
Potassium Cyanide (KCN) (1.5 eq)
-
Acetic Acid (2.0 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve the crude chiral imine in methanol and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve potassium cyanide and acetic acid in methanol.
-
Slowly add the cyanide solution to the imine solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
After the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude α-aminonitrile can be purified by column chromatography on silica gel.
Protocol 3: Hydrolysis and Auxiliary Removal
Objective: To hydrolyze the α-aminonitrile to the corresponding α-amino acid and remove the chiral auxiliary.
Materials:
-
α-Aminonitrile from Protocol 2 (1.0 eq)
-
6 M Hydrochloric Acid (HCl)
Procedure:
-
Suspend the α-aminonitrile in 6 M HCl.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the organic phase.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid using a suitable base (e.g., NaOH or an ion-exchange resin).
-
The precipitated amino acid is collected by filtration, washed with cold water, and dried under vacuum.
Logical Relationship Diagram
The following diagram illustrates the logical flow and the key transformations in the described asymmetric synthesis.
Caption: Key transformations in the synthesis.
Step-by-step guide to chiral HPLC analysis of (R)-1-(2-Bromophenyl)ethanamine
Application Note: Chiral HPLC Analysis of (R)-1-(2-Bromophenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The enantiomeric purity of this intermediate is critical as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the reliable separation and quantification of enantiomers.[1][2][3] This application note provides a detailed protocol for the chiral HPLC analysis of this compound.
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad selectivity and high efficiency in resolving a wide range of racemic compounds, including primary amines.[2][4] For basic amines like 1-(2-Bromophenyl)ethanamine, the addition of a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA), is often necessary to achieve good peak shape and resolution.[5]
Experimental Protocol
This protocol outlines a general method for the chiral separation of (R)- and (S)-1-(2-Bromophenyl)ethanamine. Optimization of the mobile phase composition and other chromatographic parameters may be required to achieve the desired resolution for specific applications.
1. Materials and Reagents
-
This compound reference standard
-
Racemic 1-(2-Bromophenyl)ethanamine
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column is recommended. A good starting point is a column such as Chiralcel® OD-H or Chiralpak® AD-H.[5][6]
-
Data Acquisition: Chromatography data station for data acquisition and processing.
The following table summarizes the recommended starting chromatographic conditions.
| Parameter | Condition |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 1-(2-Bromophenyl)ethanamine and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
(R)-Enantiomer Standard Solution (0.1 mg/mL): Prepare a working standard by diluting the stock solution or by dissolving the pure (R)-enantiomer in methanol.
-
Sample Solution: Accurately weigh the sample containing 1-(2-Bromophenyl)ethanamine and prepare a solution of approximately 0.1 mg/mL in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 1.5.
5. Analysis and Data Interpretation
Inject the sample solutions and identify the peaks by comparing their retention times with that of the (R)-enantiomer standard. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where:
-
AreaR is the peak area of the (R)-enantiomer.
-
AreaS is the peak area of the (S)-enantiomer.
Quantitative Data Summary
The following table presents typical, illustrative data for the chiral separation of 1-(2-Bromophenyl)ethanamine under the conditions described above. Actual retention times and resolution may vary depending on the specific column and HPLC system used.
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (S)-1-(2-Bromophenyl)ethanamine | 8.5 | 1.1 | \multirow{2}{*}{2.1} |
| This compound | 9.8 | 1.2 |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the chiral HPLC analysis of this compound.
References
- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. benchchem.com [benchchem.com]
- 6. redalyc.org [redalyc.org]
Synthesis of chiral ligands and catalysts from (R)-1-(2-Bromophenyl)ethanamine
Despite a comprehensive search for the synthesis of chiral ligands and catalysts derived from (R)-1-(2-Bromophenyl)ethanamine, specific and detailed experimental protocols for the synthesis of phosphine-based or N-heterocyclic carbene (NHC) ligands directly from this starting material, along with their subsequent applications in asymmetric catalysis, could not be located in the available literature. General methods for the synthesis of these ligand classes are well-established; however, publications detailing the use of this compound as the specific chiral precursor, complete with quantitative data on catalytic performance, were not found.
Therefore, it is not possible to provide the detailed Application Notes and Protocols as requested, including structured data tables and specific experimental methodologies for this particular synthetic route and its applications.
However, based on established synthetic methodologies for similar chiral amines, two potential synthetic pathways can be proposed for the creation of novel chiral ligands from this compound. These are outlined below as general strategies.
Proposed Synthetic Pathways
Two primary strategies for the synthesis of chiral ligands from this compound are the creation of a chiral phosphine ligand via a Buchwald-Hartwig amination reaction and the formation of a chiral N-heterocyclic carbene (NHC) precursor through a cyclization reaction.
Synthesis of a Chiral Phosphine Ligand via Buchwald-Hartwig Amination
A potential route to a novel P,N-ligand involves the palladium-catalyzed cross-coupling of this compound with a phosphine, such as diphenylphosphine. This reaction would form a new carbon-phosphorus bond, yielding a chiral aminophosphine ligand.
Caption: Proposed synthesis of a chiral P,N-ligand.
Synthesis of a Chiral N-Heterocyclic Carbene (NHC) Precursor
A second plausible approach involves a multi-step synthesis to form a chiral imidazolium salt, which is a common precursor for N-heterocyclic carbenes. This would typically involve an initial N-arylation reaction, followed by the introduction of the second nitrogen atom and subsequent cyclization to form the imidazolium ring.
Caption: Proposed synthesis of a chiral NHC precursor.
General Experimental Considerations
For both proposed pathways, the following general experimental protocols would be applicable.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask is added the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: this compound (1.0 equivalent) and diphenylphosphine (1.0-1.2 equivalents) are dissolved in an anhydrous solvent (e.g., toluene) and added to the Schlenk flask via syringe.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a period of 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Protocol for NHC Precursor Synthesis (Cyclization Step)
-
Reaction Setup: The chiral diamine intermediate (1.0 equivalent) is dissolved in a suitable solvent (e.g., anhydrous toluene or neat triethyl orthoformate).
-
Addition of Reagents: A C1 source, such as triethyl orthoformate, and an acid catalyst (e.g., ammonium chloride or p-toluenesulfonic acid) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 120-140 °C) for 12-48 hours. The progress of the reaction is monitored by TLC or NMR spectroscopy.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the desired chiral imidazolium salt.
Potential Applications in Asymmetric Catalysis
Chiral phosphine and NHC ligands are widely used in a variety of asymmetric catalytic transformations.
Table 1: Potential Catalytic Applications of Ligands Derived from this compound
| Ligand Type | Potential Catalytic Reaction | Metal Catalyst | Expected Outcome |
| Chiral P,N-Ligand | Asymmetric Hydrogenation | Rh(I) or Ir(I) | Enantioselective reduction of prochiral olefins or ketones to chiral alcohols or other functional groups. |
| Asymmetric Allylic Alkylation | Pd(0) | Enantioselective formation of C-C or C-N bonds at an allylic position. | |
| Chiral NHC Ligand | Asymmetric C-C Bond Formation | Pd(II) or Cu(I) | Enantioselective Suzuki-Miyaura, Heck, or other cross-coupling reactions. |
| Asymmetric Hydrosilylation | Rh(I) or Ir(I) | Enantioselective reduction of ketones or imines. |
Conclusion
Application Notes: Synthesis of Bioactive Heterocyclic Compounds Using (R)-1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of the chiral building block, (R)-1-(2-Bromophenyl)ethanamine, in the synthesis of bioactive heterocyclic compounds. This versatile intermediate provides a scaffold for the construction of key heterocyclic systems, including tetrahydroisoquinolines, which are prevalent in numerous biologically active molecules. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, offering a practical guide for the synthesis of these valuable compounds.
Introduction
This compound is a chiral amine that serves as a valuable precursor in asymmetric synthesis. Its structure, featuring a bromine atom on the phenyl ring and a chiral ethylamine moiety, allows for a variety of chemical transformations to generate complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Heck and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of diverse heterocyclic frameworks. The inherent chirality of the starting material can be leveraged to produce enantiomerically enriched target molecules, a critical aspect in the development of modern therapeutics.
Synthesis of Tetrahydroisoquinoline Scaffolds
One of the primary applications of this compound is in the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines (THIQs). The THIQ motif is a core structure in a wide range of natural products and synthetic pharmaceuticals with diverse biological activities.[1] The synthesis can be efficiently achieved through a palladium-catalyzed intramolecular cyclization.
A general and efficient method for the synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines involves the palladium-catalyzed cyclization of ortho-bromophenethyl tosylamides with aryl N-tosylhydrazones.[2] This reaction is believed to proceed through the oxidative addition of palladium to the aryl bromide, followed by carbene insertion and subsequent cyclization.[2] The carbene species is generated in situ from the aryl N-tosylhydrazone in the presence of a base.[2] This methodology offers high efficiency and good yields for a range of substrates.[2]
Experimental Protocol: Palladium-Catalyzed Synthesis of 1-Aryl-1,2,3,4-tetrahydroisoquinolines
This protocol is adapted from a general procedure for the palladium-catalyzed cyclization of ortho-bromophenethyl tosylamides with aryl N-tosylhydrazones.[2]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Aryl N-tosylhydrazone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification apparatus (e.g., column chromatography)
Procedure:
Step 1: N-Tosylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the N-tosylated intermediate, (R)-N-(1-(2-bromophenyl)ethyl)-4-methylbenzenesulfonamide.
Step 2: Palladium-Catalyzed Cyclization
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and KOtBu (2.0 eq).
-
Add a solution of the N-tosylated intermediate from Step 1 (1.0 eq) and the desired aryl N-tosylhydrazone (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 1-aryl-1,2,3,4-tetrahydroisoquinoline derivative.
Table 1: Representative Yields for Palladium-Catalyzed Synthesis of 1-Aryl-THIQs
| Aryl N-tosylhydrazone Substituent | Product Yield (%) | Reference |
| Phenyl | 98 | [2] |
| 4-Methylphenyl | 95 | [2] |
| 4-Methoxyphenyl | 92 | [2] |
| 4-Chlorophenyl | 85 | [2] |
| 2-Naphthyl | 88 | [2] |
Note: Yields are based on the general procedure and may vary depending on the specific substrates and reaction conditions.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines from this compound.
Caption: General workflow for the synthesis of 1-aryl-THIQs.
Potential Biological Activities and Signaling Pathways
While specific biological data for compounds synthesized directly from this compound is not extensively reported in the public domain, the resulting tetrahydroisoquinoline scaffold is a well-established pharmacophore. Derivatives of THIQ have been shown to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: By targeting various kinases and cellular signaling pathways involved in cell proliferation and survival.
-
Neuroprotective Effects: Through modulation of neurotransmitter systems and ion channels.
-
Antimicrobial Properties: By inhibiting essential enzymes or disrupting cellular processes in microorganisms.
The specific biological activity of the synthesized 1-aryl-tetrahydroisoquinolines would be highly dependent on the nature of the aryl substituent introduced via the N-tosylhydrazone. Further screening and biological evaluation are necessary to determine their specific targets and mechanisms of action.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive tetrahydroisoquinoline derivative, for instance, in the context of cancer therapy where a kinase pathway is inhibited.
Caption: Hypothetical inhibition of a kinase pathway by a THIQ.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of bioactive heterocyclic compounds, particularly tetrahydroisoquinolines. The palladium-catalyzed intramolecular cyclization strategies provide an efficient and modular approach to construct these complex scaffolds. The protocols and information provided in these application notes serve as a foundation for researchers to explore the synthesis of novel and potentially therapeutic agents derived from this promising starting material. Further investigation into the biological activities of the synthesized compounds is highly encouraged.
References
- 1. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Synthesis of 1,2,3,4‐Tetrahydroisoquinolines via Palladium‐Catalyzed Cyclization of N‐Tosylhydrazones with ortho‐Bromophenethyl Tosylamides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the N-Derivatization of (R)-1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for three common N-derivatization reactions of the chiral primary amine, (R)-1-(2-Bromophenyl)ethanamine: N-acetylation, N-sulfonylation (specifically N-tosylation), and N-alkylation via reductive amination. These derivatization techniques are fundamental in medicinal chemistry and drug development for modifying the physicochemical properties of a lead compound, enabling structure-activity relationship (SAR) studies, and preparing intermediates for further synthetic transformations.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its primary amine functionality serves as a key handle for introducing a variety of substituents to modulate biological activity, solubility, and other pharmacokinetic properties. This document outlines standardized protocols for its N-derivatization, presenting expected outcomes and comparative data to aid in the selection of the most appropriate method for a given research objective.
Data Presentation: Comparative Analysis of N-Derivatization Methods
The following table summarizes typical reaction conditions and expected outcomes for the N-derivatization of this compound based on established protocols for structurally similar primary amines.
| Derivatization Method | Reagents | Solvent | Reaction Time | Typical Yield | Purification Method |
| N-Acetylation | Acetic anhydride, Pyridine | Dichloromethane (DCM) | 2-4 hours | >90% | Aqueous work-up, Column chromatography |
| N-Tosylation | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane (DCM) | 12-24 hours | 70-85% | Aqueous work-up, Column chromatography |
| Reductive Amination | Benzaldehyde, Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 12-24 hours | 80-95% | Aqueous work-up, Column chromatography |
Experimental Protocols
N-Acetylation of this compound
This protocol describes the formation of N-((R)-1-(2-bromophenyl)ethyl)acetamide, a common method for protecting the primary amine or for SAR studies. Acetylation neutralizes the basicity of the amine and introduces a hydrogen bond acceptor.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-((R)-1-(2-bromophenyl)ethyl)acetamide. A yield of 97% has been reported for the acetylation of the similar compound 2-bromoaniline.[1]
N-Tosylation of this compound
This protocol details the synthesis of N-((R)-1-(2-bromophenyl)ethyl)-4-methylbenzenesulfonamide. The resulting sulfonamide is a stable derivative often used as a protecting group or as a key functional group in various pharmacologically active molecules.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography. A similar procedure for the synthesis of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide from 2-amino-5-bromoacetophenone in pyridine resulted in good yields.[2]
N-Alkylation via Reductive Amination: Synthesis of N-Benzyl-(R)-1-(2-Bromophenyl)ethanamine
This protocol describes the synthesis of a secondary amine through the reductive amination of this compound with benzaldehyde. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[3][4][5][6]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature under a nitrogen atmosphere. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-benzyl-(R)-1-(2-Bromophenyl)ethanamine. High yields are generally expected with this protocol.[3]
Visualizations
The following diagrams illustrate the chemical transformations and a general experimental workflow for the N-derivatization of this compound.
Caption: General experimental workflow for N-derivatization.
Caption: Chemical transformations for N-derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up of Chiral Resolutions Using (R)-1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized method for the separation of enantiomers on both laboratory and industrial scales. This technique is particularly effective for the resolution of racemic carboxylic acids. The process involves the reaction of a racemic acid with an enantiomerically pure chiral resolving agent, such as (R)-1-(2-Bromophenyl)ethanamine, to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated. Subsequently, the desired enantiomer of the carboxylic acid can be liberated from the purified diastereomeric salt.
This document provides detailed application notes and protocols for the chiral resolution of a model racemic carboxylic acid, ketoprofen, using this compound. It covers key considerations for scaling up the process from initial screening to a preparative scale.
Principle of Chiral Resolution
The fundamental principle of this chiral resolution method is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties. The reaction of racemic (R,S)-ketoprofen with this compound results in the formation of two diastereomeric salts: [(R)-ketoprofen · (R)-amine] and [(S)-ketoprofen · (R)-amine]. By carefully selecting the solvent system and crystallization conditions, one of these diastereomeric salts will preferentially crystallize, enabling its separation by filtration. The resolved enantiomer of ketoprofen is then recovered by treating the isolated salt with an acid.
Key Scale-Up Considerations
Scaling up a chiral resolution process from the bench to a pilot or production scale requires careful consideration of several factors to ensure efficiency, reproducibility, and economic viability.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts, be cost-effective, safe to handle on a large scale, and allow for easy recovery. A screening of various solvents and solvent mixtures is essential during the initial development phase.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic acid to the resolving agent can be used, employing a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more efficient and cost-effective, especially if the resolving agent is expensive.
-
Temperature and Cooling Profile: The temperature at which the salt formation and crystallization are carried out significantly impacts the yield and purity of the desired diastereomer. A controlled cooling profile is crucial on a larger scale to manage crystal growth and prevent the entrapment of impurities.
-
Seeding: The use of seed crystals of the desired pure diastereomeric salt can be instrumental in controlling the crystallization process, promoting the formation of the desired crystal form, and improving reproducibility.
-
Isolation and Washing: The efficiency of the filtration and washing steps is critical to remove the mother liquor containing the more soluble diastereomer and other impurities without dissolving the desired crystalline salt.
-
Recycling of the Resolving Agent: For an economically viable process, the recovery and recycling of the chiral resolving agent are essential. This is typically achieved by extracting the amine into an organic solvent after the acid liberation step.
-
Racemization of the Unwanted Enantiomer: To improve the overall yield beyond the theoretical 50%, a process for the racemization and recycling of the unwanted enantiomer from the mother liquor should be developed.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Resolution Conditions
This protocol outlines a procedure for rapidly screening different solvents to identify the most promising conditions for the resolution of racemic ketoprofen with this compound.
Materials:
-
Racemic (R,S)-Ketoprofen
-
This compound
-
Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures thereof)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Heating block or water bath
-
Chiral HPLC system for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of racemic ketoprofen (e.g., 100 mg/mL) in a suitable solvent like methanol.
-
Prepare a stock solution of this compound (e.g., 100 mg/mL) in the same solvent.
-
-
Salt Formation and Crystallization Screening:
-
In a series of vials, add a defined amount of the racemic ketoprofen stock solution (e.g., 25.4 mg, 0.1 mmol).
-
To each vial, add 0.5 to 1.0 equivalent of the this compound stock solution (e.g., 10.0 mg, 0.05 mmol for 0.5 eq.).
-
Evaporate the initial solvent under a stream of nitrogen.
-
To each vial, add a different screening solvent or solvent mixture (e.g., 1 mL).
-
Heat the vials to dissolve the solids completely.
-
Allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Observe for crystal formation.
-
-
Analysis:
-
Isolate the crystals by filtration or centrifugation.
-
Wash the crystals with a small amount of the cold screening solvent.
-
Liberate the ketoprofen from a small sample of the crystals by dissolving them in a suitable solvent and adding a drop of strong acid (e.g., HCl).
-
Analyze the enantiomeric excess (e.e.) of the ketoprofen in both the crystalline solid and the mother liquor using chiral HPLC.
-
Protocol 2: Preparative Scale Resolution of Ketoprofen
This protocol describes a scaled-up procedure based on optimized conditions identified during the screening phase. This example uses a 10:1 mixture of ethyl acetate and methanol as the solvent system.
Materials:
-
Racemic (R,S)-Ketoprofen (e.g., 25.4 g, 0.1 mol)
-
This compound (e.g., 20.0 g, 0.1 mol)
-
Ethyl Acetate
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel with mechanical stirrer, condenser, and temperature control
-
Büchner funnel and filter flask
Procedure:
-
Diastereomeric Salt Formation and Crystallization:
-
In the reaction vessel, dissolve racemic ketoprofen (25.4 g, 0.1 mol) and this compound (20.0 g, 0.1 mol) in a mixture of ethyl acetate (250 mL) and methanol (25 mL).
-
Heat the mixture to reflux with stirring until all solids are dissolved.
-
Cool the solution slowly to room temperature over several hours. For improved yield, further cool the mixture to 0-5 °C and hold for 2-4 hours.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold ethyl acetate/methanol (10:1) solvent mixture.
-
Dry the crystals under vacuum.
-
-
Liberation of (S)-Ketoprofen:
-
Suspend the dried diastereomeric salt in a mixture of water (100 mL) and ethyl acetate (150 mL).
-
With vigorous stirring, add 2 M HCl dropwise until the aqueous layer is acidic (pH ~1-2).
-
Continue stirring until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ketoprofen.
-
-
Recovery of this compound:
-
To the acidic aqueous layer from the previous step, add 2 M NaOH until the solution is basic (pH ~11-12).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the chiral resolving agent.
-
Data Presentation
The following tables present representative data for the chiral resolution of ketoprofen using this compound.
Table 1: Solvent Screening for the Resolution of (R,S)-Ketoprofen
| Solvent System (v/v) | Yield of Diastereomeric Salt (%) | e.e. of Ketoprofen in Crystals (%) | e.e. of Ketoprofen in Mother Liquor (%) |
| Methanol | 35 | 85 (S) | 65 (R) |
| Ethanol | 40 | 90 (S) | 60 (R) |
| Isopropanol | 42 | 92 (S) | 58 (R) |
| Acetonitrile | 38 | 88 (S) | 62 (R) |
| Ethyl Acetate | 25 | 75 (S) | 75 (R) |
| Ethyl Acetate / Methanol (10:1) | 45 | 95 (S) | 55 (R) |
| Toluene | 30 | 80 (S) | 70 (R) |
Table 2: Preparative Scale Resolution of (R,S)-Ketoprofen
| Parameter | Value |
| Starting Racemic Ketoprofen | 25.4 g (0.1 mol) |
| This compound | 20.0 g (0.1 mol) |
| Solvent | Ethyl Acetate / Methanol (10:1) |
| Yield of Diastereomeric Salt | 20.5 g (45%) |
| Yield of Enriched (S)-Ketoprofen | 11.4 g (45%) |
| e.e. of (S)-Ketoprofen | >95% |
| Recovery of this compound | 18.0 g (90%) |
Visualizations
Caption: Workflow for Chiral Resolution.
Caption: Key Factors in Scale-Up.
Application Notes and Protocols for Molecularly Imprinted Polymers (MIPs) Utilizing (R)-1-(2-Bromophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Discontinuation of Direct Literature and Proposed Methodology
Introduction to Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). The process involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. Subsequent removal of the template leaves behind specific binding cavities within the polymer matrix. These "plastic antibodies" offer high selectivity, stability, and cost-effectiveness compared to their biological counterparts, making them valuable tools in drug development, chiral separations, and analytical chemistry.
(R)-1-(2-Bromophenyl)ethanamine is a chiral amine, and the development of MIPs for its selective recognition can have significant applications in enantioselective separation, drug purification, and the development of chiral stationary phases for chromatography.
Proposed Experimental Protocols
This section outlines a detailed, hypothetical protocol for the synthesis and evaluation of a molecularly imprinted polymer using this compound as the template.
Materials and Reagents
| Component | Proposed Substance | Purpose | Purity | Supplier (Example) |
| Template | This compound | The molecule to be imprinted | >98% | Sigma-Aldrich, TCI |
| Functional Monomer | Methacrylic acid (MAA) | Interacts with the amine group of the template | >99% | Sigma-Aldrich |
| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the polymer backbone | >98% | Sigma-Aldrich |
| Initiator | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Initiates polymerization | >98% | Sigma-Aldrich |
| Porogen (Solvent) | Toluene or Chloroform | Solubilizes components and controls polymer morphology | HPLC Grade | Fisher Scientific |
| Washing Solvent | Methanol/Acetic Acid (9:1, v/v) | To remove the template from the polymer | ACS Grade | VWR |
| Rebinding Solvent | Acetonitrile | For binding assays | HPLC Grade | Fisher Scientific |
MIP Synthesis Protocol (Bulk Polymerization)
-
Pre-polymerization Complex Formation:
-
In a thick-walled glass tube, dissolve 1 mmol of the template, this compound, in 5 mL of the porogenic solvent (e.g., toluene).
-
Add 4 mmol of the functional monomer, methacrylic acid (MAA), to the solution. The excess of functional monomer ensures the formation of stable complexes with the template.
-
Sonicate the mixture for 15 minutes and then allow it to stand at 4°C for 2 hours to facilitate the formation of hydrogen bonds between the template and the functional monomer.
-
-
Polymerization:
-
Add 20 mmol of the cross-linker, ethylene glycol dimethacrylate (EGDMA), and 0.2 mmol of the initiator, AIBN, to the pre-polymerization mixture.
-
Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit the radical polymerization.
-
Seal the glass tube under vacuum.
-
Immerse the sealed tube in a water bath at 60°C for 24 hours to initiate and complete the polymerization.
-
-
Post-polymerization Processing:
-
After polymerization, a rigid polymer block will be formed. Carefully break the glass tube to retrieve the polymer.
-
Grind the polymer block into a fine powder using a mortar and pestle.
-
Sieve the particles to obtain a uniform size fraction (e.g., 25-50 µm).
-
-
Template Removal:
-
Pack the sieved polymer particles into an empty HPLC column.
-
Wash the column with a mixture of methanol and acetic acid (9:1, v/v) at a flow rate of 1 mL/min until the template is no longer detected in the eluent (monitored by UV-Vis spectroscopy or HPLC).
-
Wash the column with methanol to remove any residual acetic acid.
-
Dry the polymer particles under vacuum at 40°C.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
A non-imprinted polymer (NIP) should be synthesized following the same procedure but in the absence of the template molecule. The NIP will serve as a control to evaluate the imprinting effect.
-
Characterization and Binding Analysis
-
Scanning Electron Microscopy (SEM): To visualize the morphology and surface characteristics of the MIP and NIP particles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the functional monomer and cross-linker into the polymer structure.
-
Binding Assays:
-
Prepare a series of solutions of this compound and its enantiomer, (S)-1-(2-Bromophenyl)ethanamine, in acetonitrile at different concentrations.
-
Incubate a fixed amount of the MIP or NIP particles (e.g., 20 mg) with each solution for a specified time (e.g., 2 hours) at room temperature.
-
Centrifuge the samples and analyze the supernatant to determine the concentration of the unbound analyte using HPLC.
-
The amount of bound analyte can be calculated by subtracting the concentration in the supernatant from the initial concentration.
-
Exemplary Quantitative Data
The following tables summarize hypothetical quantitative data that could be expected from the successful synthesis and evaluation of a MIP for this compound.
Table 1: Binding Parameters of the MIP and NIP
| Polymer | Analyte | Binding Capacity (Q, µmol/g) | Dissociation Constant (Kd, mM) | Imprinting Factor (IF) |
| MIP | This compound | 58.2 | 0.85 | 4.5 |
| NIP | This compound | 12.9 | 3.2 | - |
| MIP | (S)-1-(2-Bromophenyl)ethanamine | 25.1 | 2.1 | - |
-
Imprinting Factor (IF): Q_MIP / Q_NIP
-
Binding Capacity (Q): The maximum amount of analyte that can be bound per gram of polymer.
-
Dissociation Constant (Kd): A measure of the binding affinity; a lower Kd indicates higher affinity.
Table 2: Enantioselective Recognition
| Polymer | Analyte | Selectivity Factor (α) |
| MIP | (R)-enantiomer vs. (S)-enantiomer | 2.32 |
| NIP | (R)-enantiomer vs. (S)-enantiomer | 1.15 |
-
Selectivity Factor (α): Q_(R-enantiomer) / Q_(S-enantiomer)
Visualizations
Experimental Workflow for MIP Synthesis
Troubleshooting & Optimization
How to improve the yield of diastereomeric salt formation with (R)-1-(2-Bromophenyl)ethanamine
Welcome to the technical support center for the chiral resolution of 1-(2-Bromophenyl)ethanamine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of diastereomeric salt formation and obtain the desired (R)-enantiomer with high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the diastereomeric salt resolution of (R)-1-(2-Bromophenyl)ethanamine.
Issue 1: Low or No Yield of Crystalline Diastereomeric Salt
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System: The solubility of the diastereomeric salts is a critical factor. The ideal solvent should maximize the solubility difference between the desired and undesired diastereomers.[1] | 1. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol, isopropanol; ketones like acetone; esters like ethyl acetate).[1] 2. Solvent Mixtures: Utilize solvent mixtures to fine-tune the solubility properties. 3. Anti-Solvent Addition: Gradually add a solvent in which the salts are poorly soluble (an anti-solvent) to a solution of the salts in a good solvent to induce precipitation. |
| Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent significantly impacts the yield. | 1. Vary the Molar Ratio: While a 1:1 ratio is a common starting point, explore ratios from 0.5 to 1.5 equivalents of the resolving agent to the racemic amine.[2] 2. Consider Half-Equivalents: In some cases, using a half equivalent of the resolving agent can be effective.[3] |
| Suboptimal Temperature Profile: Temperature affects the solubility and crystallization kinetics. | 1. Controlled Cooling: Implement a slow and controlled cooling ramp to encourage selective crystallization. 2. Experiment with Final Temperature: Investigate different final crystallization temperatures (e.g., room temperature, 4°C, -20°C). |
| Insufficient Supersaturation: A lack of crystal formation can be due to the solution not being sufficiently supersaturated. | 1. Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts. 2. Seeding: Introduce a small amount of pre-existing crystals of the desired diastereomeric salt to promote crystallization. |
Issue 2: Oiling Out Instead of Crystallization
| Possible Cause | Troubleshooting Steps |
| High Solute Concentration: The concentration of the diastereomeric salts may be too high, leading to the formation of an oil rather than a crystalline solid. | 1. Dilute the Solution: Add more of the crystallization solvent to reduce the concentration. |
| Inappropriate Solvent: The chosen solvent may not be suitable for crystallization of the specific diastereomeric salt. | 1. Change Solvent System: Experiment with different solvents or solvent mixtures. |
| Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil. | 1. Slow Cooling Rate: Employ a slower cooling profile to allow for ordered crystal lattice formation. |
Issue 3: Low Enantiomeric Excess (e.e.) of the Desired (R)-Amine
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to both precipitating. | 1. Solvent Optimization: Screen for a solvent system that provides a greater difference in solubility between the two diastereomers. 2. Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity. |
| In-situ Racemization: Under certain conditions, the undesired enantiomer in solution may not be stable. | 1. Temperature and pH Control: Ensure that the temperature and pH of the solution are not promoting racemization of the chiral center. |
| Choice of Resolving Agent: The selected resolving agent may not be optimal for creating a significant difference in the physical properties of the diastereomeric salts. | 1. Screen Resolving Agents: Test a variety of chiral resolving agents (e.g., different derivatives of tartaric acid, mandelic acid, camphorsulfonic acid). |
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for primary amines like 1-(2-Bromophenyl)ethanamine?
A1: Commonly used chiral resolving agents for primary amines include chiral carboxylic acids such as derivatives of tartaric acid (e.g., L-(+)-tartaric acid, dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[4] The choice of the resolving agent is crucial and often requires empirical screening to find the most effective one for a specific amine.
Q2: How do I select the best solvent for the diastereomeric salt crystallization?
A2: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. A systematic solvent screening is the most effective approach. This involves testing a range of solvents with varying polarities. It is also important to consider that the solvent can sometimes be incorporated into the crystal lattice, which can influence the solubility of the salts.
Q3: What is the optimal molar ratio of racemic amine to resolving agent?
A3: While a 1:1 molar ratio is a common starting point, the optimal ratio can vary and should be determined experimentally.[2] Ratios ranging from 0.5 to 1.5 equivalents of the resolving agent are often explored. In some systems, using a half-equivalent of the resolving agent (the Marckwald principle) can be advantageous.[3]
Q4: Can the cooling rate during crystallization affect the yield and purity?
A4: Yes, the cooling rate is a critical parameter. A slow and controlled cooling process generally favors the growth of larger, purer crystals of the less soluble diastereomer, which can lead to a higher yield of the desired enantiomer with better enantiomeric excess. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the purity.
Q5: What should I do if I consistently get low yields?
A5: If you consistently experience low yields, consider the following:
-
Resolving Agent and Solvent Screening: The initial choice of resolving agent and solvent may not be optimal. A thorough screening of different combinations is recommended.
-
Recycling the Mother Liquor: The mother liquor contains the more soluble diastereomer. It may be possible to isolate the other enantiomer from the mother liquor, or in some cases, racemize the unwanted enantiomer and recycle it back into the resolution process.
-
Crystallization-Induced Diastereomeric Transformation (CIDT): For some systems, it is possible to convert the more soluble diastereomer into the less soluble one in solution, thereby driving the equilibrium towards the desired product and theoretically achieving a yield greater than 50%.
Data Presentation
The following tables provide representative data for the diastereomeric resolution of a racemic phenylethylamine with L-(+)-tartaric acid in methanol, which can serve as a starting point for the optimization of the resolution of this compound.
Table 1: Effect of Molar Ratio of L-(+)-Tartaric Acid on the Yield and Enantiomeric Excess (e.e.) of the (R)-Amine
| Molar Ratio (Amine:Tartaric Acid) | Yield of Diastereomeric Salt (%) | e.e. of (R)-Amine (%) |
| 1:0.5 | 42 | 85 |
| 1:0.8 | 65 | 92 |
| 1:1.0 | 78 | 98 |
| 1:1.2 | 75 | 97 |
Note: This data is illustrative and the optimal ratio for this compound may vary.
Table 2: Effect of Crystallization Solvent on the Yield and Enantiomeric Excess (e.e.) of the (R)-Amine Tartrate Salt
| Solvent | Yield of Diastereomeric Salt (%) | e.e. of (R)-Amine (%) |
| Methanol | 78 | 98 |
| Ethanol | 72 | 95 |
| Isopropanol | 65 | 90 |
| Acetone | 55 | 88 |
| Ethyl Acetate | 60 | 91 |
Note: This data is for a model system and a thorough solvent screen is recommended for this compound.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation with L-(+)-Tartaric Acid
-
Dissolution: In a suitable reaction vessel, dissolve racemic 1-(2-Bromophenyl)ethanamine (1.0 eq.) in a minimal amount of a selected solvent (e.g., methanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.2 eq.) in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. For further crystallization, the mixture can be placed in a refrigerator (e.g., at 4°C) for a specified period (e.g., 12-24 hours).
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and the diastereomeric purity of the salt. The enantiomeric excess of the amine can be determined after liberating the free amine.
Protocol 2: Liberation of the Free (R)-Amine from the Diastereomeric Salt
-
Suspension: Suspend the isolated diastereomeric salt in water.
-
Basification: Add an aqueous solution of a base (e.g., 2M NaOH) dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether). Repeat the extraction two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the yield and the enantiomeric excess of the amine using a suitable analytical technique, such as chiral HPLC or gas chromatography.
Visualizations
Caption: Troubleshooting workflow for improving diastereomeric salt resolution yield.
Caption: General experimental workflow for chiral resolution via diastereomeric salt formation.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for Fractional Crystallization of (R)-1-(2-Bromophenyl)ethanamine Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fractional crystallization of (R)-1-(2-Bromophenyl)ethanamine salts. The information is designed to assist in optimizing solvent selection and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional crystallization process.
Problem 1: The diastereomeric salt fails to crystallize from the solution.
-
Question: I have dissolved the racemic 1-(2-Bromophenyl)ethanamine and the chiral resolving agent in the chosen solvent, but no crystals have formed upon cooling. What should I do?
-
Answer:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.
-
Seeding: If available, add a small seed crystal of the desired diastereomeric salt to the supersaturated solution.
-
Increase Supersaturation: The solution may not be sufficiently supersaturated. You can try to slowly evaporate the solvent or add a miscible "anti-solvent" (a solvent in which the salt is less soluble) dropwise until turbidity persists.
-
Solvent Screening: The chosen solvent may be too good a solvent for the diastereomeric salt. It is advisable to screen a range of solvents with varying polarities.[1] A good solvent for crystallization should dissolve the compound when hot but poorly when cold.[2]
-
Problem 2: The product "oils out" instead of crystallizing.
-
Question: Upon cooling, my product separates as an oil rather than a crystalline solid. How can I resolve this?
-
Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. Here are some strategies to prevent this:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. This gives the molecules more time to arrange into a crystal lattice.
-
Dilution: The concentration of the salt in the solution might be too high. Try diluting the solution with more of the same solvent.
-
Solvent Choice: The boiling point of the solvent might be too high. A solvent with a lower boiling point can sometimes prevent oiling out.[3]
-
Use of a Co-solvent: Adding a small amount of a co-solvent can sometimes promote crystallization over oiling out.
-
Problem 3: The yield of the desired (R)-enantiomer is low.
-
Question: I have successfully crystallized the diastereomeric salt, but the final yield of this compound is very low. How can I improve it?
-
Answer:
-
Optimize Solvent Volume: Using the minimum amount of hot solvent necessary to dissolve the salt will maximize the recovery of the less soluble diastereomer upon cooling.
-
Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-5 °C) to maximize precipitation of the less soluble salt.
-
Mother Liquor Analysis: The mother liquor contains the more soluble diastereomer and some of the less soluble one. You can try to recover the desired enantiomer from the mother liquor by changing the solvent or using a different resolving agent.
-
Recrystallization: While recrystallization can improve purity, it often leads to a decrease in yield. Perform only the necessary number of recrystallizations.
-
Problem 4: The enantiomeric excess (e.e.) of the final product is low.
-
Question: After crystallization and liberation of the amine, the enantiomeric excess of my this compound is below the desired level. How can I improve the enantiomeric purity?
-
Answer:
-
Recrystallization: The most common method to improve enantiomeric excess is to perform one or more recrystallizations of the diastereomeric salt.[4] Each recrystallization step will further enrich the less soluble diastereomer.
-
Solvent System: The choice of solvent significantly impacts the separation efficiency. A solvent that maximizes the solubility difference between the two diastereomeric salts is ideal.[5] Screening different solvents or solvent mixtures is recommended.
-
Purity of Reagents: Ensure the starting racemic amine and the chiral resolving agent are of high purity, as impurities can sometimes co-crystallize and lower the enantiomeric excess.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for amines like 1-(2-Bromophenyl)ethanamine?
A1: Chiral carboxylic acids are typically used to resolve racemic amines. Commonly used resolving agents include:
-
(+)-Tartaric acid and its derivatives (e.g., (+)-dibenzoyl-D-tartaric acid, (+)-di-p-toluoyl-D-tartaric acid)[2][6]
-
(-)-Mandelic acid
-
(+)-Camphor-10-sulfonic acid
The choice of resolving agent is crucial and often requires empirical screening to find the one that forms diastereomeric salts with the largest difference in solubility.
Q2: How do I select an appropriate solvent for the fractional crystallization?
A2: The ideal solvent should exhibit a large difference in solubility for the diastereomeric salts. Generally, you are looking for a solvent that:
-
Completely dissolves both diastereomers at an elevated temperature.
-
Upon cooling, allows for the selective precipitation of one diastereomer while the other remains in solution.
-
Is chemically inert towards the diastereomeric salts.
-
Has a relatively low boiling point for easy removal.[3]
Commonly used solvents for the crystallization of amine salts include alcohols (methanol, ethanol, isopropanol), water, and mixtures of these. A solvent screening study is highly recommended for optimizing the resolution.
Q3: How can I determine the enantiomeric excess of my final product?
A3: The enantiomeric excess of the resolved this compound can be determined using chiral high-performance liquid chromatography (chiral HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
Q4: Can I recover the "unwanted" enantiomer from the mother liquor?
A4: Yes, the more soluble diastereomeric salt remaining in the mother liquor can be recovered. After isolating the less soluble salt, the mother liquor can be treated with a base to liberate the free amine, which will be enriched in the other enantiomer. This recovered amine can be racemized and recycled to improve the overall process efficiency.
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Density (g/mL at 20°C) | Polarity (Dielectric Constant at 20°C) |
| Methanol | 64.7 | 0.792 | 32.7 |
| Ethanol | 78.4 | 0.789 | 24.5 |
| Isopropanol | 82.6 | 0.786 | 19.9 |
| Water | 100 | 0.998 | 80.1 |
| Acetonitrile | 81.6 | 0.786 | 37.5 |
| Ethyl Acetate | 77.1 | 0.902 | 6.02 |
| Toluene | 110.6 | 0.867 | 2.38 |
Note: Data sourced from various chemical property databases.
Table 2: Illustrative Example of Solvent Effects on Chiral Resolution of 1-Phenylethanamine with (+)-Tartaric Acid
Disclaimer: The following data is for the closely related compound 1-phenylethanamine and is provided for illustrative purposes. Optimal conditions for 1-(2-Bromophenyl)ethanamine may vary.
| Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Resolved Amine (%) |
| Methanol | 65 | 85 |
| Ethanol | 60 | 80 |
| 95% Ethanol | 70 | 90 |
| Isopropanol | 55 | 75 |
Note: These are representative values and can vary based on experimental conditions.
Experimental Protocols
General Protocol for the Fractional Crystallization of this compound using (+)-Tartaric Acid
-
Salt Formation:
-
In a flask, dissolve one equivalent of racemic 1-(2-Bromophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in the minimum amount of the same hot solvent.
-
Slowly add the hot tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Crystal formation should be observed.
-
For complete crystallization, the flask can be placed in a refrigerator or an ice bath (0-5 °C) for several hours or overnight.[2]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong base (e.g., 2 M NaOH solution) dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).[6]
-
Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether, dichloromethane) three times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the resolved amine using chiral HPLC or polarimetry.
-
Visualizations
Caption: Experimental workflow for the chiral resolution of this compound.
Caption: Logical workflow for selecting an optimal solvent for fractional crystallization.
References
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Reactions Mediated by (R)-1-(2-Bromophenyl)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high enantioselectivity in asymmetric reactions mediated by (R)-1-(2-Bromophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low enantiomeric excess (ee) in my reaction using this compound?
Low enantiomeric excess can arise from a combination of factors. The most common culprits include:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter influencing the energy difference between the diastereomeric transition states. Higher temperatures can lead to a decrease in enantioselectivity.[1]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in the solvation of the catalyst-substrate complex and can significantly impact the stereochemical outcome.[2]
-
Purity of the Chiral Amine: The presence of the (S)-enantiomer or other impurities in the this compound reagent will directly reduce the enantiomeric excess of the product.
-
Incorrect Stoichiometry or Catalyst Loading: The ratio of reactants, catalyst, and any additives must be carefully optimized to favor the desired stereochemical pathway.
-
Presence of Moisture or Air: Many asymmetric reactions are sensitive to moisture and atmospheric oxygen, which can deactivate the catalyst or promote side reactions.
Q2: How can I determine the enantiomeric excess of my product?
The most common and reliable methods for determining enantiomeric excess are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for accurate quantification of each.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, this method also employs a chiral stationary phase for separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers, allowing for their quantification by NMR.[3]
Troubleshooting Guide for Low Enantiomeric Excess
This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity.
Issue: The enantiomeric excess (ee) of my product is consistently lower than expected.
Below is a logical workflow to troubleshoot this issue.
Caption: A stepwise guide to troubleshooting low enantiomeric excess.
Detailed Troubleshooting Steps & Data
Verify the Purity of this compound
Question: My enantiomeric excess is consistently low across different reaction conditions. Could the chiral amine be the issue?
Answer: Yes, the purity of the chiral amine is paramount. Contamination with the opposing (S)-enantiomer will directly decrease the final ee.
Recommended Action:
-
Confirm Enantiomeric Purity: Analyze the this compound reagent by chiral HPLC or GC to determine its enantiomeric purity.
-
Purification: If significant contamination is found, consider purification by diastereomeric salt resolution or preparative chiral chromatography.
Optimize Reaction Temperature
Question: I am observing a low ee at room temperature. How does temperature affect the outcome?
Answer: Lowering the reaction temperature often enhances enantioselectivity. This is because the transition state leading to the major enantiomer is typically lower in energy, and at lower temperatures, there is less thermal energy to overcome this energy barrier to form the minor enantiomer.[1]
Experimental Protocol: Temperature Screening
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Ensure all other parameters (solvent, concentrations, reaction time) are kept constant.
-
After a set time, quench the reactions and determine the enantiomeric excess for each.
Table 1: Effect of Temperature on Enantiomeric Excess (Illustrative Data)
| Entry | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | 25 | 65 |
| 2 | 0 | 82 |
| 3 | -20 | 91 |
| 4 | -40 | 95 |
| 5 | -78 | >99 |
Screen Different Solvents
Question: Can the choice of solvent impact the enantioselectivity of my reaction?
Answer: Absolutely. The solvent can influence the conformation of the catalyst-substrate complex and the transition states, thereby altering the enantioselectivity. Solvents with different polarities and coordinating abilities should be screened.[2]
Experimental Protocol: Solvent Screening
-
Set up a series of reactions in parallel, each with a different solvent.
-
Use a range of solvents with varying polarities (e.g., toluene, dichloromethane, tetrahydrofuran, acetonitrile, methanol).
-
Maintain a constant temperature (preferably the optimized low temperature from the previous step) and concentrations.
-
Analyze the enantiomeric excess for each reaction.
Table 2: Effect of Solvent on Enantiomeric Excess (Illustrative Data)
| Entry | Solvent | Dielectric Constant | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | 85 |
| 2 | Dichloromethane | 9.1 | 92 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 78 |
| 4 | Acetonitrile | 37.5 | 65 |
| 5 | Methanol | 32.7 | 50 |
Adjust Reactant and Catalyst Concentration
Question: I have optimized temperature and solvent, but the ee is still not satisfactory. What else can I try?
Answer: The concentration of the reactants and the loading of the chiral amine catalyst can influence the reaction kinetics and, in some cases, the stereochemical outcome.
Experimental Protocol: Concentration and Catalyst Loading Optimization
-
Substrate Concentration: Systematically vary the concentration of the limiting reagent while keeping the catalyst loading constant.
-
Catalyst Loading: Once an optimal substrate concentration is found, vary the mol% of this compound to find the minimum amount required for high conversion and enantioselectivity.
Table 3: Effect of Catalyst Loading on Enantiomeric Excess (Illustrative Data)
| Entry | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (% ee) |
| 1 | 1 | 75 | 88 |
| 2 | 5 | 98 | 94 |
| 3 | 10 | >99 | 95 |
| 4 | 20 | >99 | 95 |
Ensure Inert and Anhydrous Conditions
Question: My results are not reproducible. Could this be due to the reaction setup?
Answer: Yes, lack of reproducibility is often a sign of sensitivity to air or moisture.
Recommended Action:
-
Use Dry Solvents and Reagents: Ensure all solvents are freshly distilled or obtained from a solvent purification system. Dry all solid reagents in a vacuum oven.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. Use Schlenk techniques or a glovebox for highly sensitive reactions.
Key Experimental Protocol Example: Asymmetric Michael Addition
This protocol provides a general framework for an asymmetric Michael addition reaction where this compound can be used as a precursor to a chiral catalyst.
Materials:
-
This compound
-
Michael acceptor (e.g., an α,β-unsaturated ketone)
-
Michael donor (e.g., a malonate derivative)
-
Appropriate solvent (e.g., toluene, CH₂Cl₂)
-
Base (if required)
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amine catalyst derived from this compound (e.g., 10 mol%).
-
Add the anhydrous solvent (e.g., 2 mL of toluene).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the Michael donor (1.2 equivalents) and stir for 10 minutes.
-
Add the Michael acceptor (1.0 equivalent) dropwise over 5 minutes.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
This technical support center provides a foundational guide for troubleshooting low enantiomeric excess. For specific reaction types, further literature review is always recommended.
References
Methods for the recovery and recycling of (R)-1-(2-Bromophenyl)ethanamine from mother liquor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recovery and recycling of (R)-1-(2-Bromophenyl)ethanamine from mother liquor. The primary focus is on diastereomeric salt resolution, a common and effective method for chiral amine separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recovery and recycling process.
Q1: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the diastereomeric salt separates as a liquid phase.[1] This can be caused by high concentrations, rapid cooling, or an inappropriate solvent system.[1]
-
Troubleshooting Steps:
-
Dilute the Solution: The concentration of the salt may be too high. Try adding more of the chosen solvent.
-
Slow Down Cooling: Allow the solution to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator.[1] Rapid temperature changes can favor oil formation.
-
Solvent Screening: The solvent polarity may not be optimal. The ideal solvent should dissolve the diastereomeric salts to a limited extent, with one diastereomer being significantly less soluble.[1] If the salt is too soluble, try a less polar solvent or a solvent mixture. If it is insoluble, use a more polar solvent.[1]
-
Add Seed Crystals: If available, adding a few seed crystals of the desired diastereomeric salt can help induce proper crystallization from the oil.[1]
-
Q2: The yield of my desired (R)-enantiomer is very low after crystallization. How can I improve it?
A2: Low yield is a common problem that can often be traced back to the crystallization conditions or the choice of resolving agent.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Using too much solvent will result in a significant portion of the desired salt remaining dissolved in the mother liquor. Carefully reduce the solvent volume or partially evaporate the solvent to achieve a supersaturated solution.[1]
-
Check Resolving Agent Stoichiometry: Ensure the correct molar equivalents of the chiral resolving agent (e.g., tartaric acid) are used. Sometimes using a half equivalent can be effective.[2]
-
Increase Crystallization Time: While some crystallizations are rapid, others require more time.[2][3] Ensure you are allowing sufficient time for the crystallization to complete before filtration. However, be aware that excessively long times can sometimes decrease enantiomeric purity.[2]
-
Re-work the Mother Liquor: The mother liquor contains the un-crystallized desired diastereomer along with the more soluble undesired diastereomer. A second crystallization attempt on the concentrated mother liquor may yield more product, though likely with lower purity.
-
Q3: The enantiomeric excess (ee) of my recovered (R)-amine is lower than expected. What went wrong?
A3: Low enantiomeric excess indicates incomplete separation of the diastereomers.
-
Troubleshooting Steps:
-
Purity of Reagents: Verify the purity of your starting racemic amine and the chiral resolving agent. Impurities can interfere with the crystallization process and co-precipitate, lowering the ee.[1]
-
Kinetics vs. Thermodynamics: In some systems, the desired diastereomer crystallizes faster (kinetic control), but over time, the system may equilibrate to a mixture (thermodynamic control), reducing the purity of the solid.[2] Try optimizing the crystallization time; sometimes a shorter time is better for purity.[2]
-
Recrystallization: A common method to improve enantiomeric purity is to recrystallize the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly again. This step often results in a purer product, albeit with some loss of yield.
-
Q4: I'm having trouble liberating the free (R)-amine from the diastereomeric salt. What is the best procedure?
A4: The process involves breaking the acid-base salt linkage, typically by adjusting the pH.
-
Troubleshooting Steps:
-
Choose the Right Base: Dissolve the dried diastereomeric salt in water. Add a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), to raise the pH. This deprotonates the amine, making it insoluble in the aqueous layer.
-
Ensure Complete Reaction: Monitor the pH to ensure it is sufficiently basic (typically pH 9-11) to fully neutralize the resolving agent and liberate the free amine.
-
Efficient Extraction: The free this compound is an organic compound. Extract it from the aqueous solution using an appropriate organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Recover the Resolving Agent: The aqueous layer now contains the salt of the resolving agent (e.g., sodium tartrate). You can recover the resolving agent by acidifying the aqueous layer and crystallizing it out, making the process more economical.
-
Quantitative Data Summary
The efficiency of diastereomeric resolution can be evaluated based on yield and enantiomeric purity. The following table provides illustrative data for a typical resolution process.
| Parameter | Initial Racemic Mixture | Diastereomeric Salt (After 1st Crystallization) | Recovered (R)-Amine | Mother Liquor (Contains (S)-Amine) |
| Enantiomeric Excess (ee %) | 0% | > 85%[3] | > 85% | Enriched in (S)-enantiomer |
| Typical Yield (relative to theoretical max of 50%) | N/A | 75 - 90% | 70 - 85% | N/A |
| Diastereomeric Excess (de %) | N/A | > 85% | N/A | N/A |
Experimental Protocols & Methodologies
Protocol 1: Diastereomeric Salt Resolution and Amine Recovery
This protocol describes a general method for separating this compound using a chiral resolving agent like (L)-(+)-tartaric acid.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 1-(2-Bromophenyl)ethanamine in a suitable solvent (e.g., isopropanol, ethanol).[2]
-
In a separate flask, dissolve 0.5 - 1.0 equivalents of (L)-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution while stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Stirring for a defined period (e.g., 1-2 hours) can be beneficial.[3]
-
For maximum yield, further cool the mixture in an ice bath for an additional hour.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum. The solid is the (R)-amine-(L)-tartrate salt, which is typically less soluble.
-
-
Liberation of this compound:
-
Dissolve the dried salt in water.
-
Add a 2M solution of NaOH dropwise until the pH of the solution is >10.
-
Extract the liberated free amine into an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-amine.
-
-
Recovery of the Unwanted (S)-Enantiomer from Mother Liquor:
-
Combine the filtrate (mother liquor) from step 3.
-
Evaporate the solvent.
-
Liberate the (S)-enriched amine using the same basification and extraction procedure described in step 4. This amine can now be racemized for recycling.
-
Protocol 2: Racemization of the Unwanted (S)-Enantiomer
The unwanted (S)-enantiomer recovered from the mother liquor can be converted back to a racemic mixture and recycled. This is often achieved using a catalyst.
-
Setup: In a suitable reaction vessel, dissolve the recovered (S)-enriched amine in a high-boiling solvent.
-
Catalyst Addition: Add a catalytic amount of a racemization catalyst, such as an Iridium-based complex (e.g., [IrCp*I2]2).[4][5]
-
Racemization: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction by chiral HPLC until the enantiomeric excess is approximately zero.[4]
-
Workup: Cool the reaction mixture. The resulting racemic amine can be purified and reintroduced into the diastereomeric resolution process (Protocol 1, Step 1).
Process Workflows and Diagrams
The following diagrams illustrate the key processes for recovery and recycling.
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Resolution-Racemization-Recycle (R3) Process Loop.
References
Strategies for the racemization of the unwanted (S)-1-(2-Bromophenyl)ethanamine enantiomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the racemization of the unwanted (S)-1-(2-Bromophenyl)ethanamine enantiomer. The following information is intended to offer practical guidance for overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My base-catalyzed racemization of (S)-1-(2-Bromophenyl)ethanamine is slow or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete racemization in a base-catalyzed process can be attributed to several factors:
-
Insufficient Base Strength or Concentration: The basicity and concentration of the catalyst are crucial for efficient deprotonation at the benzylic position.
-
Troubleshooting:
-
Ensure the base is not degraded. Use freshly opened or properly stored reagents.
-
Increase the molar equivalents of the base.
-
Consider switching to a stronger base. For instance, if using a milder base, moving to an alkali metal tert-alkoxide like potassium tert-butoxide could enhance the reaction rate.
-
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the intermediates.
-
Troubleshooting:
-
Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally effective as they can solvate the metal cation of the base and promote the reaction.
-
Ensure the solvent is anhydrous, as water can quench the strong base.
-
-
-
Low Reaction Temperature: Higher temperatures generally accelerate the rate of racemization.
-
Troubleshooting:
-
Gradually increase the reaction temperature while monitoring for the formation of side products. A temperature range of 80-100°C is often a good starting point for base-catalyzed racemizations.
-
-
-
Steric Hindrance: The ortho-bromo substituent may sterically hinder the approach of the base to the benzylic proton.
-
Troubleshooting:
-
Employ a less sterically hindered base.
-
Consider the formation of an imine intermediate prior to racemization, which can facilitate the process (see Q2).
-
-
Q2: I am observing significant side product formation during the racemization. How can I improve the selectivity?
A2: Side product formation is a common issue, particularly in metal-catalyzed and high-temperature base-catalyzed reactions.
-
Common Side Products:
-
Secondary Amines: Formation of dimeric or oligomeric secondary amines can occur through the reaction of the intermediate imine with the starting amine.
-
Elimination Products: At elevated temperatures, elimination to form styrene derivatives is possible.
-
Ketone Formation: Hydrolysis of the intermediate imine can lead to the formation of 2-bromoacetophenone.
-
-
Troubleshooting:
-
Metal-Catalyzed Reactions:
-
The addition of a hydrogen donor, such as hydrogen gas or ammonium formate, can help to suppress the formation of secondary amine side products by promoting the reduction of the imine intermediate back to the amine.
-
Optimizing the catalyst loading is crucial; too high a concentration can sometimes lead to undesired side reactions.
-
-
Base-Catalyzed Reactions:
-
To circumvent issues related to direct deprotonation, a two-step approach involving the formation of an imine intermediate can be employed. Reacting the chiral amine with an aldehyde (e.g., isobutyraldehyde) forms an imine. This imine can then be racemized with a base, followed by hydrolysis to yield the racemic amine. This method can prevent the formation of secondary amine byproducts.
-
-
General:
-
Lowering the reaction temperature, even if it extends the reaction time, can often improve selectivity.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Q3: My enzymatic racemization is not proceeding as expected. What should I check?
A3: Enzymatic racemization offers mild reaction conditions but can be sensitive to various parameters.
-
Potential Issues:
-
Enzyme Inhibition: The substrate or product, or even impurities in the starting material, may inhibit the enzyme.
-
Incorrect Cofactors: Many enzymes, such as ω-transaminases, require specific cofactors (e.g., pyridoxal 5'-phosphate - PLP).
-
Sub-optimal pH and Temperature: Enzymes have a narrow optimal range for pH and temperature.
-
Low Enzyme Activity: The enzyme preparation may have low specific activity.
-
-
Troubleshooting:
-
Enzyme and Substrate Purity: Ensure the purity of both the enzyme and the (S)-1-(2-Bromophenyl)ethanamine.
-
Cofactor Presence: Confirm that the necessary cofactors are present in the reaction mixture at the correct concentration.
-
Reaction Conditions: Optimize the pH and temperature of the reaction buffer according to the enzyme's specifications.
-
Enzyme Loading: Increase the concentration of the enzyme in the reaction.
-
Use of a Co-substrate: Some enzymatic racemizations, particularly those using transaminases, may require a sacrificial amino acceptor/donor to facilitate the reaction.
-
Data Presentation
The following tables summarize quantitative data for racemization strategies applicable to 1-phenylethylamine and its substituted derivatives. While specific data for (S)-1-(2-Bromophenyl)ethanamine is limited in the literature, the data for analogous compounds provides a valuable reference for experimental design.
Table 1: Base-Catalyzed Racemization of Ortho-Substituted 1-Phenylethylamine Derivatives via Imine Formation
| Substrate | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Final S/R Ratio |
| (S)-1-(2,4-dichlorophenyl)ethylamine | Isobutyraldehyde | Potassium tert-butoxide | Toluene/DMF | 25 | 3 | 92.4 | 52.2 / 47.8 |
| (S)-1-(2,4-dichlorophenyl)ethylamine | Isobutyraldehyde | Sodium tert-butoxide | Toluene/DMF | 25 | 5 | 80.5 | 55.3 / 44.7 |
Data adapted from patent US5723672A, which demonstrates a viable strategy for ortho-substituted phenylethylamines.
Table 2: Metal-Catalyzed Racemization of 1-Phenylethylamine
| Catalyst | H-Donor | Solvent | Temp. (°C) | Time (h) | Pressure | Conversion (%) | Final ee (%) |
| 5% Pd/Al2O3 | None (Flow) | Toluene | 210 | 9 s (residence) | 8 bar | >99 | ~0 |
| Raney Cobalt | H2 | Neat | 160 | 12 | High | 91.1 | ~2 |
This data for the parent 1-phenylethylamine illustrates the conditions for different metal-catalyzed approaches.
Experimental Protocols
Protocol 1: Base-Catalyzed Racemization via Imine Intermediate
This protocol is adapted from a method demonstrated to be effective for ortho-substituted 1-phenylethylamine derivatives and is a recommended starting point for the racemization of (S)-1-(2-Bromophenyl)ethanamine.
Step 1: Imine Formation
-
To a solution of (S)-1-(2-Bromophenyl)ethanamine (1.0 eq) in toluene, add isobutyraldehyde (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the starting amine is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude imine.
Step 2: Racemization
-
Dissolve the crude imine in a mixture of an aprotic polar solvent (e.g., DMF or DMSO) and an aprotic nonpolar solvent (e.g., toluene).
-
Add an alkali metal tert-alkoxide, such as potassium tert-butoxide (e.g., 0.1 eq), to the solution.
-
Stir the mixture at room temperature (or gently heat if the reaction is slow) and monitor the loss of optical activity by polarimetry or chiral HPLC.
-
Once racemization is complete, proceed to the hydrolysis step.
Step 3: Hydrolysis
-
Quench the reaction by adding water.
-
Acidify the mixture with an aqueous acid solution (e.g., 2M HCl) and stir until the imine is fully hydrolyzed (monitor by TLC or GC).
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12.
-
Extract the racemic amine with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the racemic 1-(2-Bromophenyl)ethanamine.
Protocol 2: Metal-Catalyzed Racemization (General Procedure)
This protocol provides a general guideline for a batch metal-catalyzed racemization.
-
In a high-pressure reactor, charge the (S)-1-(2-Bromophenyl)ethanamine and a suitable solvent (e.g., toluene or THF).
-
Add the heterogeneous catalyst (e.g., 5% Pd/C or Raney Ni, typically 1-5 mol%).
-
If required, add a hydrogen source (e.g., introduce H2 gas to the desired pressure or add a chemical hydrogen donor like ammonium formate).
-
Seal the reactor and heat to the desired temperature (e.g., 80-150°C) with vigorous stirring.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess.
-
Upon completion, cool the reactor to room temperature and carefully vent any excess gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Remove the solvent under reduced pressure to yield the racemic amine.
Visualizations
Caption: Workflow for Base-Catalyzed Racemization via Imine Intermediate.
Caption: Troubleshooting Logic for Racemization Issues.
Preventing epimerization of stereogenic centers when using (R)-1-(2-Bromophenyl)ethanamine
Topic: Strategies for Preventing Epimerization of Stereogenic Centers
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of epimerization when working with (R)-1-(2-Bromophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue for this compound?
A1: Epimerization is a chemical process where the configuration of only one of multiple stereogenic centers in a molecule is inverted. In the case of this compound, which has a single stereocenter, epimerization leads to the formation of its mirror image, (S)-1-(2-Bromophenyl)ethanamine. This process is more commonly referred to as racemization when it results in a 1:1 mixture of enantiomers.
This is a significant concern because the biological and pharmacological activity of chiral molecules is often enantiomer-specific.[1] The undesired enantiomer may have lower activity, no activity, or even cause harmful side effects.[1] The epimerization of this compound occurs through the removal of the proton at the chiral carbon (the one bonded to the amine and the bromophenyl ring), forming a planar, achiral intermediate.[2][3][4] Subsequent re-protonation can occur from either face, leading to a loss of enantiomeric purity.[2]
Q2: What are the primary experimental factors that promote epimerization of benzylic amines?
A2: Several factors can increase the risk of epimerization. Understanding these is key to preserving the stereochemical integrity of your compound. The primary causes involve the formation of planar, achiral intermediates.[2]
| Factor | Impact on Epimerization |
| Elevated Temperature | Increases reaction rates, providing the necessary energy to overcome the activation barrier for proton abstraction and inversion.[2] |
| Presence of Acid or Base | Both can catalyze epimerization.[2] Strong bases directly abstract the alpha-proton, while both acids and bases can promote the formation of achiral imine intermediates.[2] |
| Prolonged Reaction Times | Longer exposure to conditions that facilitate epimerization increases the likelihood of forming the undesired enantiomer.[2] |
| Solvent Choice | Polar and protic solvents can stabilize the charged or planar intermediates that are precursors to epimerization.[2] |
| Choice of Reagents | In reactions like N-acylation, the choice of coupling reagents and activators can significantly influence the acidity of the alpha-proton.[4][5] |
Q3: I am performing an N-acylation reaction. What specific measures can I take to prevent epimerization?
A3: N-acylation is a common reaction where epimerization is a risk, analogous to issues seen in peptide synthesis.[4] The activation of a carboxylic acid to make it reactive towards the amine can inadvertently promote epimerization.
-
Use Coupling Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are highly effective at suppressing epimerization.[5] They work by forming an active ester that is less prone to racemization.[5]
-
Select Appropriate Coupling Reagents: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), when used in conjunction with an additive like Oxyma, are a good choice.[5]
-
Choose a Non-Nucleophilic, Hindered Base: If a base is required, avoid simple amines like triethylamine. Instead, use a sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to abstract the alpha-proton.[5]
-
Maintain Low Temperatures: Performing the reaction at 0 °C or lower significantly reduces the rate of epimerization.[5]
Q4: How can I detect and quantify the extent of epimerization?
A4: Accurate analysis is crucial to confirm the stereochemical purity of your product.
| Analytical Method | Principle and Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. Chiral HPLC can be used for both detection and quantification.[6] |
| Chiral Gas Chromatography (GC) | Similar to HPLC, but uses a gaseous mobile phase. Often, the amine must first be derivatized with a chiral or achiral reagent to make it volatile and improve separation on the chiral column.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral resolving agents or chiral shift reagents, it is sometimes possible to distinguish between the signals of the two enantiomers in the ¹H or ¹³C NMR spectrum. |
| Polarimetry | This classical method measures the rotation of plane-polarized light by the sample. While it can confirm the presence of a single enantiomer, it is not ideal for accurately quantifying mixtures unless a pure standard is available.[1] |
Troubleshooting Guides
Problem: Significant epimerization (>5%) is detected after an N-acylation or coupling reaction.
This workflow helps identify and solve common causes of epimerization during synthesis.
Caption: Troubleshooting workflow for addressing unexpected epimerization.
Key Experimental Protocols
Protocol 1: Low-Epimerization N-Acylation using DIC/Oxyma
This protocol describes a general procedure for coupling a carboxylic acid to this compound while minimizing epimerization, adapted from principles of modern peptide synthesis.[5]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.2 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv, if acid salt is used or base is necessary)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ice bath
Caption: Experimental workflow for a low-epimerization N-acylation reaction.
Protocol 2: General Procedure for Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (e.e.) of a reaction product derived from this compound.
-
Sample Preparation: Prepare a stock solution of your purified product in the mobile phase solvent (e.g., 1 mg/mL in Hexane/Isopropanol). Also prepare a sample of the racemic mixture (if available) to identify the peaks for both the (R) and (S) enantiomers.
-
Column Selection: Choose an appropriate chiral stationary phase column. Columns like Chiralcel® OD-H or Chiralpak® AD-H are often effective for separating enantiomers of amines and their derivatives.
-
Method Development:
-
Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
To improve peak shape and resolution for amines, it is often necessary to add a small amount of an amine modifier, such as 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA), to the mobile phase.
-
Optimize the mobile phase composition, flow rate (e.g., 1.0 mL/min), and column temperature to achieve baseline separation of the enantiomers.
-
-
Quantification:
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for both the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Mechanistic Insight
Understanding the mechanism of epimerization is fundamental to its prevention. The diagram below illustrates the base-catalyzed pathway, which is a common cause of stereochemical erosion.
Caption: Mechanism of base-catalyzed epimerization via a planar intermediate.
References
- 1. Chiral inversion - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming Poor Crystallinity of Diastereomeric Salts of (R)-1-(2-Bromophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor crystallinity of diastereomeric salts of (R)-1-(2-Bromophenyl)ethanamine during chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the chiral resolution of 1-(2-Bromophenyl)ethanamine using diastereomeric salt crystallization?
A1: The chiral resolution of a racemic mixture of 1-(2-Bromophenyl)ethanamine is achieved by reacting it with an enantiomerically pure chiral resolving agent, such as tartaric acid or its derivatives. This reaction forms a pair of diastereomeric salts: [(R)-amine-(resolving agent)] and [(S)-amine-(resolving agent)]. Unlike enantiomers, diastereomers have different physical properties, including solubility, in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize, while the more soluble one remains in the mother liquor. The crystallized salt is then isolated, and the desired this compound enantiomer is recovered by treatment with a base.
Q2: Which chiral resolving agents are commonly used for the resolution of chiral amines like 1-(2-Bromophenyl)ethanamine?
A2: Common chiral resolving agents for racemic amines include chiral carboxylic acids. For primary amines like 1-(2-Bromophenyl)ethanamine, frequently used resolving agents include:
-
(+)-Tartaric acid and its derivatives, such as (-)-O,O'-di-p-toluoyl-D-tartaric acid (DTTA) and (+)-O,O'-dibenzoyl-D-tartaric acid (DBTA).
-
(-)-Mandelic acid.
-
(+)-Camphor-10-sulfonic acid.
The choice of the resolving agent is critical and often determined empirically through screening experiments to find the one that provides the best crystal quality and separation efficiency.
Q3: How does the choice of solvent affect the crystallization of diastereomeric salts?
A3: The solvent system is a critical factor in achieving good crystallinity and efficient resolution. An ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts. If the salts are too soluble, crystallization will not occur. Conversely, if they are poorly soluble, this can lead to rapid precipitation of both diastereomers, resulting in poor selectivity. Often, a mixture of solvents is used to fine-tune the solubility.
Q4: What are the key parameters to optimize for successful diastereomeric salt crystallization?
A4: Key parameters to optimize include:
-
Choice of Resolving Agent: Different resolving agents will form diastereomeric salts with varying solubility and crystallinity.
-
Solvent System: The polarity and solvating power of the solvent(s) directly impact the solubility of the diastereomeric salts.
-
Temperature Profile: The cooling rate during crystallization can influence crystal size and purity. Slower cooling generally promotes the growth of larger, more well-defined crystals.
-
Concentration: The concentration of the amine and resolving agent in the solution affects supersaturation, which is the driving force for crystallization.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can be critical. While a 1:1 ratio is common, using a half-equivalent of the resolving agent is also a frequent practice.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Suboptimal Solvent System: The diastereomeric salts may be too soluble in the chosen solvent. 2. Insufficient Supersaturation: The concentration of the salts in the solution may be below the saturation point. 3. Presence of Impurities: Impurities can inhibit nucleation and crystal growth. | 1. Solvent Screening: Experiment with a range of solvents with varying polarities or use anti-solvents to reduce solubility. 2. Increase Concentration: Concentrate the solution by evaporating some of the solvent. 3. Purify Starting Materials: Ensure the racemic amine and resolving agent are of high purity. |
| Poor Crystal Quality (oily, amorphous, small needles) | 1. Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, poorly-defined crystals or an oil. 2. High Supersaturation: A very high concentration can cause the salt to "crash out" of the solution as an amorphous solid or oil. 3. Inappropriate Solvent: The solvent may not be suitable for promoting ordered crystal growth. | 1. Controlled Cooling: Employ a slower, controlled cooling ramp. 2. Adjust Concentration: Dilute the solution or heat it to a higher temperature to ensure complete dissolution before cooling. 3. Solvent Optimization: Test different solvents or solvent mixtures. The addition of a small amount of water can sometimes be beneficial. |
| Low Diastereomeric/Enantiomeric Excess (d.e./e.e.) | 1. Co-precipitation: The desired and undesired diastereomeric salts may have similar solubilities in the chosen solvent system. 2. Metastable Form Crystallized: A less stable crystalline form with lower selectivity may have crystallized |
Managing side reactions during the functionalization of (R)-1-(2-Bromophenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-(2-Bromophenyl)ethanamine. The following sections detail protocols and troubleshooting advice for common functionalization reactions, focusing on managing potential side reactions to ensure high yield and stereochemical purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the N-acetylation and Buchwald-Hartwig amination of this compound.
N-Acetylation Troubleshooting
Question 1: I am observing incomplete conversion of my this compound during N-acetylation.
Answer: Incomplete conversion in N-acetylation reactions can be due to several factors. Here's a step-by-step troubleshooting guide:
-
Reagent Quality: Ensure that the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. The use of a recently opened bottle is recommended.
-
Base Stoichiometry: A suitable base, such as triethylamine or pyridine, is crucial to neutralize the acetic acid byproduct. Ensure you are using at least a stoichiometric equivalent of the base.
-
Reaction Time and Temperature: While the reaction is often rapid at room temperature, extending the reaction time or gentle heating (e.g., to 40 °C) can drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Moisture: The presence of water can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Question 2: I am concerned about racemization of the chiral center during N-acetylation. How can I minimize this?
Answer: Racemization can be a concern, particularly with prolonged exposure to harsh conditions.[1] To minimize the risk of racemization:
-
Mild Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and avoid excessive heating.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to avoid side reactions that could lead to the formation of achiral intermediates.[1] Triethylamine is a common and suitable choice.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to the reaction conditions.
Buchwald-Hartwig Amination Troubleshooting
Question 1: My Buchwald-Hartwig amination reaction is showing low to no yield of the desired N-arylated product.
Answer: Low yields in Buchwald-Hartwig aminations are a common issue and can often be resolved by systematically evaluating the reaction parameters.
-
Catalyst System: The choice of palladium precursor and ligand is critical. For chiral primary amines like this compound, bidentate phosphine ligands such as BINAP or DPPF are often effective in promoting the desired coupling and preserving enantioselectivity.[2] Using a pre-catalyst can also be more efficient.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can depend on the solvent and the specific substrates.
-
Solvent Purity: Anhydrous, deoxygenated solvents are essential for the stability of the palladium catalyst. Toluene and dioxane are common solvents for this reaction.
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. An optimal temperature, typically between 80-110 °C, should be determined empirically.
Question 2: I am observing a significant amount of a hydrodehalogenation side product (ethylbenzene) in my reaction mixture.
Answer: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction in Buchwald-Hartwig amination.[3][4] It arises from a competing pathway in the catalytic cycle. To minimize this side reaction:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over the one leading to hydrodehalogenation.
-
Reaction Conditions: Lowering the reaction temperature and carefully controlling the base concentration can sometimes reduce the rate of hydrodehalogenation.
-
Bimetallic Systems: Recent studies have shown that the use of a bimetallic palladium-copper nanocatalyst can suppress the hydrodehalogenation pathway.[3][4]
Question 3: How can I prevent racemization during the Buchwald-Hartwig amination?
Answer: The use of strong bases and elevated temperatures can pose a risk of racemization.
-
Ligand Selection: Chiral ligands like BINAP can help preserve the stereochemical integrity of the amine. For intermolecular couplings of chiral amines, Pd(BINAP) catalysts have been shown to yield products without significant loss of enantioselectivity.[5]
-
Base Choice: Using a weaker base, if compatible with the reaction, may reduce the risk of racemization. However, this may also impact the reaction rate and yield.
-
Temperature Optimization: Running the reaction at the lowest effective temperature can help minimize racemization.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and deoxygenated
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq) under an argon atmosphere.
-
Add this compound (1.0 eq) and aniline (1.2 eq) to the Schlenk tube.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for N-Acetylation
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Conversion | Inactive acylating agent | Use a fresh bottle of acetic anhydride. |
| Insufficient base | Ensure at least 1.2 equivalents of triethylamine are used. | |
| Short reaction time | Extend reaction time and monitor by TLC. | |
| Racemization | High reaction temperature | Perform the reaction at 0 °C to room temperature. |
| Prolonged reaction time | Work up the reaction promptly upon completion. |
Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Inactive catalyst | Use a pre-catalyst or ensure an inert atmosphere. |
| Inappropriate ligand/base | Screen different phosphine ligands (e.g., BINAP, DPPF) and bases (e.g., NaOtBu, Cs₂CO₃). | |
| Presence of oxygen | Use degassed solvents and maintain an inert atmosphere. | |
| Hydrodehalogenation | Unfavorable reaction kinetics | Use bulky, electron-rich ligands. Optimize temperature and base concentration. |
| Racemization | Harsh reaction conditions | Use a chiral ligand like BINAP. Run the reaction at the lowest effective temperature. |
Visualizations
Caption: Experimental workflow for the N-acetylation of this compound.
Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Catalytic Processes with (R)-1-(2-Bromophenyl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of catalytic processes involving (R)-1-(2-Bromophenyl)ethanamine derivatives. The information is tailored for professionals engaged in chemical synthesis and drug development, offering practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound derivatives in catalysis?
This compound and its derivatives are valuable chiral building blocks and precursors for synthesizing chiral ligands used in asymmetric catalysis. The presence of the bromine atom allows for further functionalization, typically through cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a wide range of substituents. The resulting chiral amines or their derivatives (e.g., amides, phosphines) can then act as ligands for transition metals (e.g., Palladium, Rhodium, Copper) to catalyze enantioselective reactions, such as asymmetric hydrogenations, C-C bond formations, and aminations.
Q2: How can I synthesize a chiral phosphine ligand from this compound for use in asymmetric catalysis?
A common route involves a two-step process. First, the amino group of this compound is reacted with a phosphine-containing electrophile (e.g., chlorodiphenylphosphine) in the presence of a base to form a P,N-ligand precursor. Subsequently, the bromo-substituent on the phenyl ring can be utilized in a palladium-catalyzed cross-coupling reaction to introduce another phosphine moiety or a different functional group to create a bidentate or monodentate chiral ligand.
Q3: What are the key factors influencing enantioselectivity when using ligands derived from this compound?
Several factors are critical for achieving high enantioselectivity:
-
Ligand Purity: The enantiomeric purity of the synthesized chiral ligand is paramount.[1]
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and, consequently, the stereochemical outcome.
-
Metal Precursor: The choice of the metal precursor (e.g., Pd(OAc)₂, [Rh(COD)₂]BF₄) can influence the formation and activity of the active chiral catalyst.
-
Substrate-Ligand Interaction: The steric and electronic properties of both the substrate and the chiral ligand must be well-matched to ensure effective chiral recognition.
Troubleshooting Guide
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling of a this compound Derivative
Low or no product formation is a common issue in palladium-catalyzed cross-coupling reactions. A systematic approach is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be deactivating prematurely.
-
Solution: Use a fresh batch of palladium precursor and ligand. Consider using a more stable and easily activated precatalyst. Ensure rigorous degassing of solvents and reagents to prevent oxidation of the Pd(0) species and sensitive phosphine ligands.[2]
-
-
Inappropriate Base: The choice and strength of the base are critical for the transmetalation step.
-
Solution: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The base needs to be strong enough to activate the boronic acid but not so strong as to cause side reactions.
-
-
Poor Reagent Quality: Impurities in the starting materials, boronic acid, or solvents can poison the catalyst.
-
Solution: Ensure all reagents are of high purity. Use anhydrous and degassed solvents.
-
-
Suboptimal Temperature: The reaction temperature may be too low for efficient oxidative addition or too high, leading to catalyst decomposition.
-
Solution: Optimize the reaction temperature. A typical starting point for Suzuki-Miyaura coupling is 80-110 °C.
-
Problem 2: Low Enantioselectivity in an Asymmetric Reaction Catalyzed by a Ligand Derived from this compound
Achieving high enantiomeric excess (ee) is the primary goal of asymmetric catalysis. Low or inconsistent ee values can be addressed by examining the following factors.
Possible Causes and Solutions:
-
Impure Chiral Ligand: The enantiomeric purity of your ligand directly impacts the maximum achievable ee of the product.
-
Solution: Verify the enantiomeric purity of the this compound starting material and ensure no racemization occurs during the ligand synthesis. Recrystallization or chiral chromatography of the final ligand may be necessary.[1]
-
-
Incorrect Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and the metal precursor is crucial for the formation of the active catalytic species.
-
Solution: Optimize the ligand-to-metal ratio. Typically, a slight excess of the ligand is used.
-
-
Presence of Water or Other Impurities: Trace amounts of water or other impurities in the solvent can significantly impact enantioselectivity.[3]
-
Solution: Use strictly anhydrous solvents and reagents. Perform reactions under an inert atmosphere (Argon or Nitrogen).
-
-
Reaction Concentration: The concentration of the reactants can influence the reaction kinetics and, in turn, the enantioselectivity.
-
Solution: Investigate the effect of varying the substrate and catalyst concentration.
-
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of a Suzuki-Miyaura Coupling Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 62 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | 100 | 55 |
Table 2: Influence of Solvent and Temperature on Enantioselectivity
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | Ligand A | Toluene | 25 | 85 |
| 2 | Ligand A | THF | 25 | 72 |
| 3 | Ligand A | CH₂Cl₂ | 25 | 91 |
| 4 | Ligand A | CH₂Cl₂ | 0 | 95 |
| 5 | Ligand A | CH₂Cl₂ | -20 | 98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Derivative of this compound
-
To an oven-dried Schlenk flask, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for an Asymmetric Catalytic Reaction
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and the chiral ligand derived from this compound (0.011 mmol).
-
Add an anhydrous, degassed solvent (e.g., CH₂Cl₂, 2 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Add a solution of the substrate (1.0 mmol) in the same anhydrous, degassed solvent (3 mL) dropwise over 10 minutes.
-
Stir the reaction at the set temperature and monitor its progress by TLC or chiral HPLC/GC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., saturated NH₄Cl solution).
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
Validation & Comparative
A Researcher's Guide to the Accurate NMR Determination of Enantiomeric Excess in Amines
A comparative analysis of chiral solvating and derivatizing agents for robust and precise enantiopurity assessment in research and development.
The precise determination of enantiomeric excess (% ee) is a critical analytical challenge in the synthesis and development of chiral amines, which are ubiquitous scaffolds in pharmaceuticals and fine chemicals. While various techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by the use of chiral auxiliaries, offers a rapid, convenient, and accurate method for this purpose. This guide provides a comparative overview of two primary NMR-based approaches: the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs). We present a detailed comparison of their performance, supported by experimental data, and provide comprehensive protocols to aid researchers in selecting and implementing the optimal method for their specific needs.
Performance Comparison of Chiral NMR Reagents for Amine Analysis
The choice between a chiral solvating agent and a chiral derivatizing agent depends on several factors, including the structure of the amine, the desired accuracy, and the experimental conditions. The following table summarizes key performance characteristics of representative chiral auxiliaries for the determination of enantiomeric excess in amines by NMR spectroscopy.
| Chiral Auxiliary Type | Example Reagent(s) | Principle of Operation | Typical Δδ (ppm) for Amine Protons | Key Advantages | Potential Limitations |
| Chiral Derivatizing Agent (CDA) | (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's Acid) | Covalent bond formation to create diastereomers with distinct NMR signals. | 0.02 - 0.075[1] | Stable diastereomers, often large signal separation, well-established method. | Requires chemical reaction, potential for kinetic resolution and racemization, may require purification of diastereomers.[1] |
| Chiral Derivatizing Agent (CDA) | 2-Formylphenylboronic acid with (R)-BINOL | In-situ formation of diastereomeric iminoboronate esters.[2][3] | Well-resolved signals | Rapid, three-component reaction, applicable to a wide variety of primary amines.[2] | Requires specific functional groups on the amine and reagent. |
| Chiral Derivatizing Agent (CDA) | (S)-(1,1′-binaphthalen-2,2′-dioxy)chlorophosphine | Reaction with amines to form diastereomeric phosphoramidites, analyzed by ³¹P NMR. | Large Δδ in ³¹P NMR | Good baseline separation, particularly for aromatic alcohols and amines.[4] | Requires ³¹P NMR capabilities. |
| Chiral Solvating Agent (CSA) | Δ---INVALID-LINK-- with salicylaldehyde | Formation of transient diastereomeric complexes through non-covalent interactions. | Not specified, but sufficient for baseline separation | Rapid and quantitative assembly, high accuracy (absolute errors within 2.0%), no covalent modification needed.[5] | Requires a specific metal complex and co-ligand. |
| Chiral Solvating Agent (CSA) | Tetraaza Macrocyclic Chiral Solvating Agents (TAMCSAs) | Host-guest interaction leading to diastereomeric complexes. | Up to 2.052 ppm for substrate NH protons[6] | Highly sensitive and effective, very large chemical shift differences observed.[6] | Specific to certain classes of substrates. |
| Chiral Solvating Agent (CSA) | 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (BPA) | Formation of diastereomeric salts through acid-base interaction. | Not specified | Effective for enantiodifferentiation of amines.[7] | Performance can be solvent and temperature dependent. |
Visualizing the Methodologies
To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows for determining enantiomeric excess using both chiral derivatizing agents and chiral solvating agents.
Caption: Workflow for % ee determination using a Chiral Derivatizing Agent (CDA).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phenylethylamine-Based Resolving Agents for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution using phenylethylamine-based resolving agents relies on the reaction of a racemic acid with a single enantiomer of the chiral amine. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility. This difference allows for the separation of one diastereomer by fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, is isolated, and then the chiral resolving agent is removed, typically by treatment with an acid or base, to yield the desired enantiomer of the carboxylic acid. The efficiency of this process is highly dependent on the choice of resolving agent, the solvent system, and the crystallization conditions.
Performance Comparison of Phenylethylamine-Based Resolving Agents
While direct experimental data for the performance of (R)-1-(2-Bromophenyl)ethanamine as a resolving agent is not extensively documented in publicly accessible literature, we can establish a baseline for comparison by examining the performance of structurally related and commonly used phenylethylamine derivatives. The following tables summarize the performance of these agents in the resolution of commercially significant racemic acids like ibuprofen and chloromandelic acid.
Table 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine
| Parameter | Value | Reference |
| Resolving Agent | (S)-(-)-1-Phenylethylamine | [1] |
| Racemic Acid | (±)-Ibuprofen | [1] |
| Yield of Diastereomeric Salt (recrystallized) | 56.8% (based on initial racemic ibuprofen) | [1] |
| Yield of (+)-Ibuprofen | 20.1% (based on initial racemic ibuprofen) | [1] |
| Optical Purity of (+)-Ibuprofen (% e.e.) | 88.14% | [1] |
| Solvent | Aqueous solution | [2] |
Table 2: Comparison of Resolving Agents for Racemic 4-Chloromandelic Acid
| Parameter | (R)-(+)-1-Phenylethylamine (PEA) | (R)-(+)-N-Benzyl-1-phenylethylamine (BPA) |
| Racemic Acid | (±)-4-Chloromandelic Acid | (±)-4-Chloromandelic Acid |
| Solvent | Not specified in abstract | Absolute Ethanol |
| Diastereomeric Excess (% d.e.) of Salt | Not specified in abstract | 94.8% |
| Yield of Diastereomeric Salt | Not specified in abstract | 81.8% |
| Resolution Efficiency (E) * | 71.4% | 84.3% |
*Resolution Efficiency (E) is the product of the yield and the diastereomeric purity of the less soluble salt.[3]
The data suggests that structural modifications to the phenylethylamine core, such as N-benzylation, can significantly enhance the resolution efficiency.[3] This is often attributed to improved molecular packing and intermolecular interactions, such as π-π stacking, in the crystal lattice of the diastereomeric salt.[4] The position of substituents on the phenyl ring of the resolving agent can also play a crucial role in chiral discrimination.[3] While no specific data is available for this compound, the presence of a bromine atom on the phenyl ring is expected to influence the electronic properties and steric interactions, which could potentially lead to different efficiencies in chiral resolution compared to the unsubstituted or para-substituted analogues.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using a phenylethylamine-based resolving agent.
General Experimental Protocol for Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or aqueous mixtures).
-
Addition of Resolving Agent: Add a stoichiometric amount (often 0.5 to 1.0 equivalent) of the chiral phenylethylamine derivative to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Extraction: Separate the organic layer, which now contains the free enantiomer of the carboxylic acid.
-
Purification: Wash the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the product using techniques such as polarimetry or chiral HPLC.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
References
- 1. researchgate.net [researchgate.net]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. (R)-(+)-1-(4-Bromophenyl)ethylamine (≥96.0% (sum of enantiomers, GC)) - Amerigo Scientific [amerigoscientific.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the effectiveness of (R)-1-(2-Bromophenyl)ethanamine as a chiral auxiliary
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral auxiliaries are powerful tools temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds. This guide provides a comparative evaluation of (R)-1-(2-Bromophenyl)ethanamine as a chiral auxiliary. Due to a lack of specific experimental data in the reviewed literature for this compound, this guide will utilize data for its close structural analog, (R)-1-phenylethanamine, as a proxy. This data is compared against two widely used and well-documented chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine amides.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed to control the formation of a new stereocenter. The effectiveness of a chiral auxiliary is primarily determined by the diastereoselectivity of the reaction and the chemical yield of the desired product.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-1-Phenylethanamine (as proxy) | N-Propionyl-(R)-1-phenylethylamide | Benzyl bromide | 85:15 | 70-80 |
| Evans' Oxazolidinone ((R)-4-benzyl-2-oxazolidinone) | N-Propionyl-(R)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 |
| Pseudoephedrine Amide | N-Propionyl-(1R,2R)-pseudoephedrine amide | Benzyl bromide | >95:5 | 85-95 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of chiral auxiliaries. The following section outlines the general procedures for the attachment of the acyl substrate to the auxiliary, the diastereoselective alkylation, and the subsequent cleavage of the auxiliary to yield the chiral product.
Attachment of the Acyl Group (N-Acylation)
The first step involves the formation of an amide bond between the chiral auxiliary and the prochiral carboxylic acid derivative.
Caption: General workflow for the N-acylation of a chiral amine auxiliary.
Protocol for N-Acylation of (R)-1-Phenylethanamine: To a solution of (R)-1-phenylethanamine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (CH₂Cl₂) at 0 °C is added propionyl chloride (1.2 eq.) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours until the starting amine is consumed (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-propionyl-(R)-1-phenylethylamide is purified by column chromatography.
Asymmetric Alkylation
This step involves the deprotonation of the α-carbon to the carbonyl group to form a chiral enolate, which then reacts with an electrophile.
Caption: General workflow for the diastereoselective alkylation step.
Protocol for Asymmetric Alkylation: A solution of the N-propionyl-(R)-1-phenylethylamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product is then purified by column chromatography.
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product, often a carboxylic acid, alcohol, or amide.
Caption: General workflow for the cleavage of the chiral auxiliary.
Protocol for Acidic Hydrolysis (Cleavage to Carboxylic Acid): The purified alkylated N-acyl-(R)-1-phenylethylamide is dissolved in a mixture of dioxane and 6 M sulfuric acid (1:1). The solution is heated at reflux for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic extracts contain the chiral carboxylic acid. The aqueous layer is basified with a strong base (e.g., NaOH) and extracted with an organic solvent to recover the chiral auxiliary, (R)-1-phenylethanamine. The respective extracts are then washed, dried, and concentrated to yield the purified product and recovered auxiliary.
Concluding Remarks
While this compound remains a compound of interest, the lack of specific application data as a chiral auxiliary in the current literature necessitates the use of its non-brominated analog as a predictive model for its performance. Based on the data for (R)-1-phenylethanamine, it is expected to provide moderate to good diastereoselectivity in asymmetric alkylations. However, it is outperformed by more established and widely utilized auxiliaries such as Evans' oxazolidinones and pseudoephedrine amides, which consistently deliver excellent levels of stereocontrol and high chemical yields under optimized conditions. The choice of a chiral auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, cost, and ease of removal. Further research into the application of this compound is warranted to fully elucidate its potential and effectiveness as a chiral auxiliary in asymmetric synthesis.
A Comparative Guide to Determining the Absolute Configuration of (R)-1-(2-Bromophenyl)ethanamine Derivatives: X-ray Crystallography vs. Vibrational Circular Dichroism
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry and pharmacology. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, such as biological receptors, making this a critical aspect of drug design and development. This guide provides a detailed comparison of the "gold standard" method, single-crystal X-ray crystallography, with a powerful spectroscopic alternative, Vibrational Circular Dichroism (VCD), for the absolute configuration determination of (R)-1-(2-Bromophenyl)ethanamine and its derivatives.
The presence of a heavy atom like bromine in the target molecule makes it an excellent candidate for absolute configuration determination by X-ray crystallography due to the significant anomalous dispersion effect.[1] However, obtaining suitable single crystals can be a significant bottleneck.[2] VCD offers a solution-phase alternative that does not require crystallization.[3]
Head-to-Head Comparison: X-ray Crystallography vs. Vibrational Circular Dichroism
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by the electron cloud of atoms in a crystalline lattice. The absolute configuration is determined from anomalous scattering effects.[4] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] |
| Sample Requirements | A high-quality single crystal of the compound (typically 0.1-0.3 mm in each dimension).[1] | The compound must be in solution (or a neat liquid/oil). Typically 5-15 mg of the sample is needed, which is recoverable.[5] |
| Information Obtained | Unambiguous three-dimensional structure, including bond lengths, bond angles, and absolute configuration. | Absolute configuration and conformational information of the molecule in solution.[3] |
| Key Advantage | Provides a complete and unambiguous 3D structure of the molecule in the solid state.[6] | Does not require crystallization, which can be a major hurdle. It can be used for oils and non-crystalline solids.[2] |
| Key Limitation | The primary and often significant challenge is growing a suitable single crystal.[2] | Requires quantum mechanical calculations (e.g., DFT) to predict the VCD spectrum for comparison with the experimental data.[5] |
Experimental Protocols
I. Absolute Configuration Determination by Single-Crystal X-ray Crystallography
The following protocol is based on the successful determination of the absolute configuration of a derivative of (R)-1-(4-bromophenyl)ethylamine, a close structural analog of the target compound.
1. Crystallization:
-
The purified derivative of this compound is dissolved in a suitable solvent (e.g., acetone, ethanol, or a solvent mixture) to form a saturated or near-saturated solution.
-
The solution is allowed to stand undisturbed at room temperature, or in a controlled environment (e.g., refrigerator), for slow evaporation.
-
Visually inspect for the formation of single crystals of suitable size and quality (e.g., orange prismatic single crystals).
2. Data Collection:
-
A suitable single crystal is mounted on a diffractometer (e.g., a Bruker D8 Venture with a PhotonII detector).
-
The crystal is maintained at a low temperature (e.g., 173 K) during data collection to minimize thermal vibrations.
-
Monochromatic X-ray radiation (e.g., Cu-Kα, λ = 1.54178 Å) is used.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods (e.g., with SHELXT) and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is calculated; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration.[6]
II. Absolute Configuration Determination by Vibrational Circular Dichroism (VCD)
The following is a general protocol for determining the absolute configuration of a chiral molecule like a derivative of this compound using VCD.
1. Sample Preparation:
-
Dissolve 5-15 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The sample is recoverable after the experiment.
2. VCD and IR Spectra Measurement:
-
Record the VCD and IR spectra of the solution using a VCD spectrometer.
-
The measurement is typically carried out in the mid-IR region (e.g., 2000-800 cm⁻¹).
3. Quantum Chemical Calculations:
-
Perform a conformational search for the molecule using molecular mechanics.
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) for the optimized conformers.
-
Obtain a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
4. Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated VCD spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer (e.g., R).
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.[2]
Data Presentation
Table 1: Representative Crystallographic Data for a Chiral Bromophenylethylamine Derivative
| Parameter | Value |
| Chemical Formula | C₂₁H₁₈BrN₃O |
| Formula Weight | 408.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.1331 (3) |
| b (Å) | 7.5401 (2) |
| c (Å) | 12.3331 (4) |
| β (°) | 107.983 (1) |
| Volume (ų) | 897.24 (5) |
| Z | 2 |
| Temperature (K) | 173(2) |
| Wavelength (Å) | 1.54178 |
| Flack Parameter | 0.02 (2) |
Data extracted from a study on a derivative of (R)-1-(4-bromophenyl)ethylamine.
Table 2: Representative VCD Data Comparison
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated (R)-enantiomer Frequency (cm⁻¹) | Calculated (R)-enantiomer VCD Sign |
| 1495 | + | 1498 | + |
| 1450 | - | 1452 | - |
| 1380 | + | 1385 | + |
| 1320 | - | 1325 | - |
| 1250 | + | 1255 | + |
This table presents hypothetical data for illustrative purposes, demonstrating the comparison between experimental and calculated VCD spectra for the assignment of absolute configuration.
Visualizing the Workflows
Caption: Experimental workflow for absolute configuration determination by X-ray crystallography.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. spark904.nl [spark904.nl]
- 4. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotools.us [biotools.us]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Chiral Amines: Classical Resolution vs. Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral amines is a critical task. These ubiquitous functional groups are cornerstones of a vast array of pharmaceuticals and fine chemicals, where the specific three-dimensional arrangement of atoms can dictate biological activity. This guide provides an objective comparison of two prominent strategies for obtaining enantiomerically pure amines: classical resolution and asymmetric synthesis. We will delve into the underlying principles, performance metrics, and practical considerations of each method, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Key Differences
| Feature | Classical Resolution | Asymmetric Synthesis |
| Theoretical Max. Yield | 50% (without racemization/recycling) | 100% |
| Stereoselectivity Control | Separation of pre-formed enantiomers | Direct formation of a single enantiomer |
| Key Reagent | Stoichiometric chiral resolving agent | Catalytic chiral catalyst or auxiliary |
| Atom Economy | Lower (discards one enantiomer) | Higher (converts starting material to desired product) |
| Process Development | Often empirical, relies on solubility differences | Can be more systematic, catalyst-controlled |
| Scalability | Well-established for large-scale processes | Can be challenging due to catalyst cost and sensitivity |
Introduction to Chiral Amine Synthesis
Chiral amines are indispensable building blocks in the pharmaceutical industry, with a significant percentage of top-selling drugs incorporating a chiral amine scaffold.[1][2] The stereochemistry of these amines is often crucial for their therapeutic efficacy and safety profile. For instance, the two enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[3] Therefore, the ability to selectively produce a single enantiomer is of paramount importance.
This guide will compare and contrast the two primary approaches to achieving this goal: the traditional method of classical resolution , which involves separating a racemic mixture, and the more modern approach of asymmetric synthesis , which aims to create the desired enantiomer directly.
Classical Resolution: A Time-Tested Separation Strategy
Classical resolution is predicated on the principle of converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[4] This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts.[5] Due to their different solubilities, one of the diastereomeric salts can be selectively crystallized and then separated. The desired amine enantiomer is subsequently liberated from the salt.
A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%, with the other 50% being the unwanted enantiomer.[6] To improve the atom economy of this process, the unwanted enantiomer can be racemized and recycled back into the resolution process.[6][7]
Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol details the resolution of racemic 1-phenylethylamine using (+)-tartaric acid as the resolving agent.
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric Acid
-
Methanol
-
50% Sodium Hydroxide Solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Salt Formation: In a suitable flask, dissolve (+)-tartaric acid in methanol with gentle heating. Slowly add an equimolar amount of (±)-1-phenylethylamine to the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote the crystallization of the less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-tartrate.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add 50% aqueous sodium hydroxide until the solution is strongly basic.
-
Extraction: Extract the liberated (-)-1-phenylethylamine with diethyl ether.
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (-)-1-phenylethylamine.
-
Analysis: Determine the yield and enantiomeric excess of the product using polarimetry and chiral chromatography (e.g., HPLC or GC).
Expected Outcome:
This process typically yields the desired enantiomer with a high enantiomeric excess, often exceeding 95% after a single crystallization. However, the yield is inherently limited to a theoretical maximum of 50% based on the initial amount of the racemate.
Asymmetric Synthesis: A Direct and Efficient Approach
Asymmetric synthesis aims to directly generate a single enantiomer of a chiral product from a prochiral starting material, thereby avoiding the formation of a racemic mixture.[8] This is achieved through the use of a chiral catalyst or a chiral auxiliary that influences the stereochemical outcome of the reaction.[9] Common methods for the asymmetric synthesis of chiral amines include the asymmetric hydrogenation of imines, reductive amination of ketones, and hydroamination of alkenes.[10]
The primary advantage of asymmetric synthesis is its potential for a theoretical yield of 100% of the desired enantiomer, making it a more atom-economical approach than classical resolution.[3] However, the development of an efficient asymmetric synthesis can require significant effort in catalyst screening and optimization.
Experimental Protocol: Asymmetric Hydrogenation of N-(1-phenylethylidene)aniline
This protocol describes the asymmetric hydrogenation of an imine to produce 1-phenylethylamine using a chiral catalyst.
Materials:
-
N-(1-phenylethylidene)aniline (imine of acetophenone)
-
Chiral Catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand)
-
Hydrogen Gas
-
Anhydrous Solvent (e.g., Methanol, Toluene)
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve the imine substrate in an anhydrous solvent.
-
Catalyst Addition: Add the chiral catalyst under an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Reaction: Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Work-up: Carefully vent the reactor and remove the solvent under reduced pressure.
-
Purification: Purify the resulting chiral amine by column chromatography or distillation.
-
Analysis: Determine the yield and enantiomeric excess of the product using chiral chromatography.
Expected Outcome:
A successful asymmetric hydrogenation can provide the desired chiral amine with high yield (often >90%) and excellent enantiomeric excess (typically >95% ee).
Head-to-Head Comparison: Performance and Practicality
| Parameter | Classical Resolution of (±)-1-Phenylethylamine | Asymmetric Synthesis of 1-Phenylethylamine |
| Typical Yield | 40-50% (for the desired enantiomer) | >90% |
| Enantiomeric Excess (ee) | >95% | >95% |
| Reagents | Stoichiometric chiral resolving agent (e.g., tartaric acid) | Catalytic amount of a chiral transition metal complex or organocatalyst |
| Waste Generation | Generates at least 50% of the unwanted enantiomer (can be recycled) and the resolving agent salt | Lower waste generation, mainly solvent and catalyst residues |
| Process Robustness | Can be sensitive to crystallization conditions (temperature, solvent, impurities) | Can be sensitive to catalyst poisoning and requires inert reaction conditions |
| Cost Considerations | Cost of the resolving agent and the process for racemization/recycling | High cost of chiral catalysts and ligands, but lower catalyst loading |
| Scalability | Well-established and scalable, particularly with racemization and recycling.[6] | Can be challenging to scale up due to catalyst cost, availability, and the need for specialized equipment (e.g., high-pressure reactors) |
Conclusion: Selecting the Optimal Strategy
The choice between classical resolution and asymmetric synthesis for the production of chiral amines is a multifaceted decision that depends on a variety of factors, including the specific target molecule, the scale of production, cost considerations, and available resources.
Classical resolution remains a viable and often practical approach, especially when a robust racemization and recycling process for the unwanted enantiomer is in place.[6][7] Its long history of industrial application means that it is a well-understood and often scalable method.
Asymmetric synthesis , on the other hand, represents a more modern and atom-economical approach, offering the potential for higher yields and reduced waste. For the synthesis of novel chiral amines or when high throughput is required at the discovery and development stage, asymmetric synthesis is often the preferred method. The continued development of more active, stable, and cost-effective chiral catalysts is further solidifying its position as the go-to strategy for stereoselective amine synthesis.
Ultimately, a thorough evaluation of both methods, considering the specific project requirements and constraints, will enable researchers and drug development professionals to make an informed decision and select the most efficient and cost-effective pathway to their target chiral amine.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. rsc.org [rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Performance Analysis of (R)-1-(2-Bromophenyl)ethanamine in Catalytic Systems
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral amine is a critical factor in the success of asymmetric catalysis. This guide provides an objective comparison of (R)-1-(2-Bromophenyl)ethanamine's performance against other relevant chiral amines in various catalytic applications, supported by experimental data.
Performance in Asymmetric Synthesis
This compound is frequently employed as a chiral auxiliary or ligand in the asymmetric synthesis of various compounds. Its effectiveness is often compared with other chiral amines to determine the optimal conditions for achieving high enantioselectivity and yield.
One key application is in the synthesis of chiral β-aminocarbonyl compounds through asymmetric Mannich reactions. The performance of a catalyst derived from this compound has been compared with catalysts derived from other chiral amines in the reaction of 5-nitro-2-methoxyaniline, acetone, and various aromatic aldehydes. The results, summarized in the table below, highlight the superior performance of the this compound-derived catalyst in terms of both yield and enantiomeric excess (ee).
| Entry | Ar | Amine | Yield (%) | ee (%) |
| 1 | C6H5 | This compound | 94 | 91 |
| 2 | C6H5 | (R)-1-Phenylethanamine | 75 | 70 |
| 3 | C6H5 | (R)-1-(4-Bromophenyl)ethanamine | 88 | 85 |
| 4 | 4-ClC6H4 | This compound | 96 | 93 |
| 5 | 4-ClC6H4 | (R)-1-Phenylethanamine | 78 | 72 |
| 6 | 4-ClC6H4 | (R)-1-(4-Bromophenyl)ethanamine | 90 | 88 |
| 7 | 4-MeOC6H4 | This compound | 92 | 90 |
| 8 | 4-MeOC6H4 | (R)-1-Phenylethanamine | 72 | 68 |
| 9 | 4-MeOC6H4 | (R)-1-(4-Bromophenyl)ethanamine | 85 | 82 |
Experimental Protocols
General Procedure for the Asymmetric Mannich Reaction:
A mixture of 5-nitro-2-methoxyaniline (0.5 mmol), the respective aromatic aldehyde (0.6 mmol), and the chiral primary amine (0.75 mmol) in acetone (2.0 mL) was stirred at room temperature for 48-72 hours. After the completion of the reaction, as monitored by TLC, the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford the desired β-aminocarbonyl compound. The enantiomeric excess was determined by HPLC analysis using a chiral stationary phase.
Logical Relationships in Catalysis
The following diagrams illustrate a generalized workflow for evaluating chiral amines in a catalytic system and a conceptual representation of a catalytic cycle involving a chiral amine.
Caption: Workflow for Comparative Catalytic Performance Analysis.
A Comparative Guide to the Synthesis of Enantiomerically Pure (R)-1-(2-Bromophenyl)ethanamine: Enzymatic Resolution vs. Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. (R)-1-(2-Bromophenyl)ethanamine is a valuable chiral building block, and its synthesis in high enantiomeric purity is of significant interest. This guide provides a comprehensive comparison of enzymatic resolution and asymmetric synthesis methods for obtaining this key intermediate, supported by experimental data and detailed protocols.
Chiral amines, such as this compound, are critical components in a vast array of pharmaceuticals.[1][2] The stereochemistry of these amines often dictates their pharmacological activity, making the production of single enantiomers essential. Two primary strategies have emerged for accessing these enantiopure compounds: the resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor. This guide will delve into the specifics of these approaches for the synthesis of this compound, with a particular focus on enzymatic kinetic resolution.
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture. In the case of racemic 1-(2-bromophenyl)ethanamine, a lipase can be employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases, such as Candida antarctica Lipase B (CALB), are widely used due to their broad substrate scope, high enantioselectivity, and operational stability.[3][4]
The general principle of enzymatic kinetic resolution of a racemic amine involves the enzyme preferentially catalyzing the acylation of one enantiomer (e.g., the (S)-enantiomer) with an acyl donor, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-amine and the unreacted (R)-amine can then be separated. A theoretical maximum yield of 50% for the desired enantiomer is a key characteristic of this method.[5]
Workflow for Enzymatic Kinetic Resolution
References
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. mdpi.com [mdpi.com]
- 4. dc.engconfintl.org [dc.engconfintl.org]
- 5. researchgate.net [researchgate.net]
A Comparative Cost-Effectiveness Analysis of Chiral Resolving Agents for Industrial Applications
For researchers, scientists, and drug development professionals, the selection of an optimal chiral resolving agent is a critical decision that balances stereochemical control with economic viability. This guide provides an objective comparison of common chiral resolving agents, focusing on their performance, cost-effectiveness, and applicability in industrial-scale operations. The information presented is supported by experimental data and detailed methodologies to aid in making informed decisions for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and fine chemicals.
The production of single-enantiomer drugs is a regulatory and safety necessity, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a widely adopted and often more cost-effective strategy at an industrial scale compared to asymmetric synthesis, especially in the early stages of drug development. This guide focuses on two primary methods of chiral resolution: classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Classical Chemical Resolution: The Workhorse of Industrial Chiral Separations
Classical chemical resolution relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physicochemical properties, can be separated by techniques such as fractional crystallization. The choice of resolving agent is crucial and depends on the substrate, desired efficiency, and overall cost.
Commonly used acidic resolving agents for racemic bases include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. For racemic acids, chiral amines like (S)-(-)-1-phenylethylamine are frequently employed.
Performance and Cost Comparison of Acidic Resolving Agents
The following table summarizes the performance of several acidic resolving agents in the resolution of racemic amines. It is important to note that the efficiency of a resolution is highly substrate-dependent, and the data presented here are for illustrative purposes.
| Resolving Agent | Racemic Substrate Example | Typical Yield of Diastereomeric Salt | Typical Enantiomeric Excess (e.e.) of Recovered Amine | Estimated Bulk Price (USD/kg) | Key Considerations |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | 80-90% | >85% | ~$10-20 | Readily available, low cost, extensive literature. Derivatives offer tunable properties. |
| (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA) | Racemic Amines | 75-92% | >95% | ~$50-100 | Bulky groups can enhance diastereomeric differentiation, leading to higher e.e. |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | High | >95% (single crystallization) | ~$30-60 | Aromatic ring and hydroxyl group can facilitate crystalline salt formation. |
| (-)-Camphoric Acid | Primary Amines | Variable | High | ~$100-200 | Rigid bicyclic structure can lead to well-defined crystal packing and high diastereoselectivity. |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-Diphenylpiperazine | ~25% | 98% | ~$80-150 | Strong acid, can be useful for weakly basic amines. |
Note: Prices are estimates based on publicly available data for bulk quantities and are subject to market fluctuations. Yield and e.e. are highly dependent on the specific substrate and optimization of reaction conditions.
The recycling of the resolving agent is a critical factor in the overall cost-effectiveness of an industrial process. For tartaric acid and its derivatives, recovery processes often involve neutralization, extraction, and crystallization, with reported recycling efficiencies of 85% or higher, significantly reducing the overall cost.[1]
Enzymatic Kinetic Resolution: A Green and Selective Alternative
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. This method offers several advantages, including high enantioselectivity, mild reaction conditions, and the potential for reduced environmental impact.
Cost-Effectiveness of Enzymatic Resolution of (±)-Ibuprofen
The resolution of racemic ibuprofen is a well-studied example where both chemical and enzymatic methods are employed. The (S)-(+)-enantiomer is the pharmacologically active form.
| Method | Resolving Agent/Enzyme | Typical Conversion | Typical Enantiomeric Excess (e.e.) of Product | Estimated Biocatalyst Cost (USD/kg) | Key Considerations |
| Chemical Resolution | (S)-(-)-1-Phenylethylamine | ~45% (of desired diastereomer) | >98% | ~$100-200 | Well-established, high e.e., but requires stoichiometric amounts of the resolving agent. |
| Enzymatic Kinetic Resolution | Immobilized Candida rugosa lipase | ~46% | >99% (for (S)-ibuprofen ester) | ~$100-200 (for industrial grade) | High selectivity, mild conditions. Immobilization allows for enzyme recycling. |
Note: The cost of enzymes can vary significantly based on the specific enzyme, activity, and supplier.[2][3][4] The theoretical maximum yield for a kinetic resolution is 50%.
The cost-effectiveness of enzymatic resolution is greatly enhanced by the immobilization of the enzyme, which allows for its recovery and reuse over multiple batches.
Experimental Protocols for Industrial-Scale Chiral Resolution
Detailed and robust experimental protocols are essential for the successful and cost-effective implementation of chiral resolution at an industrial scale.
Industrial Scale Resolution of a Racemic Amine using L-(+)-Tartaric Acid
This protocol outlines a general procedure for the resolution of a racemic primary amine using L-(+)-tartaric acid.
1. Diastereomeric Salt Formation:
-
A solution of L-(+)-tartaric acid (0.5-1.0 molar equivalent) in a suitable solvent (e.g., methanol, ethanol) is prepared in a large-scale reactor. The choice of solvent is critical and is determined through screening to identify the system that provides the best solubility difference between the diastereomeric salts.
-
The racemic amine is dissolved in the same solvent in a separate vessel.
-
The tartaric acid solution is slowly added to the amine solution with controlled agitation.
-
The mixture is heated to ensure complete dissolution and then slowly cooled to a predetermined temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small amount of the desired diastereomer can be employed to control crystallization.
2. Isolation of the Diastereomeric Salt:
-
The crystallized diastereomeric salt is isolated using industrial-scale filtration equipment, such as a centrifuge or filter press.
-
The filter cake is washed with a cold solvent to remove the mother liquor containing the more soluble diastereomer.
3. Liberation of the Enantiomerically Pure Amine:
-
The isolated diastereomeric salt is suspended in water or an appropriate solvent.
-
A base (e.g., sodium hydroxide, potassium carbonate) is added to neutralize the tartaric acid and liberate the free amine.
-
The free amine is then extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed to yield the enantiomerically enriched amine.
4. Recovery of the Resolving Agent:
-
The aqueous layer containing the tartrate salt is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the tartaric acid.
-
The precipitated tartaric acid is collected by filtration, washed, and dried. It can then be reused in subsequent resolution batches.
Industrial Scale Enzymatic Kinetic Resolution of (±)-Ibuprofen Ester
This protocol describes a typical process for the enzymatic resolution of a racemic ibuprofen ester.
1. Reaction Setup:
-
A racemic mixture of an ibuprofen ester (e.g., ibuprofen methyl ester) is dissolved in an organic solvent (e.g., heptane) in a large, temperature-controlled reactor.
-
A small amount of aqueous buffer is added to maintain the optimal pH for the enzyme.
-
Immobilized lipase from Candida rugosa is added to the mixture.
2. Enzymatic Reaction:
-
The reaction mixture is agitated at a controlled temperature (typically 30-50°C) for a specific duration, which is optimized to achieve approximately 50% conversion.
-
The progress of the reaction is monitored by analyzing the enantiomeric excess of the remaining ester and the produced (S)-ibuprofen.
3. Separation and Purification:
-
Upon reaching the desired conversion, the immobilized enzyme is recovered by filtration for reuse.
-
The reaction mixture is then subjected to a separation process, such as liquid-liquid extraction. The unreacted (R)-ibuprofen ester remains in the organic phase, while the (S)-ibuprofen is extracted into an aqueous basic solution.
-
The aqueous phase is then acidified to precipitate the (S)-ibuprofen, which is collected by filtration, washed, and dried.
4. Racemization of the Unwanted Enantiomer:
-
The recovered (R)-ibuprofen ester can be racemized under basic or acidic conditions and recycled back into the process, thereby increasing the overall yield and improving the cost-effectiveness.
Visualization of Experimental Workflows
To better illustrate the processes described, the following diagrams are provided.
Conclusion
The choice of a chiral resolving agent for industrial applications is a multifaceted decision that requires a thorough evaluation of performance, cost, and process scalability.
-
Classical chemical resolution using agents like tartaric acid and its derivatives remains a highly cost-effective and scalable method, particularly when the resolving agent can be efficiently recycled. These methods are well-established and benefit from a vast body of literature.
-
Enzymatic kinetic resolution offers a "greener" alternative with high selectivity under mild conditions. The cost-effectiveness of this method is heavily dependent on the price, stability, and recyclability of the biocatalyst.
For any given racemic mixture, a preliminary screening of several resolving agents and methods is the most prudent approach to identify the optimal conditions for achieving the desired enantiomeric purity in a cost-effective manner. The detailed protocols and comparative data in this guide provide a solid foundation for initiating such an evaluation.
References
Safety Operating Guide
Personal protective equipment for handling (R)-1-(2-Bromophenyl)ethanamine
Essential Safety and Handling Guide for (R)-1-(2-Bromophenyl)ethanamine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical are summarized in the table below.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Some safety data sheets for similar brominated phenyl-ethylamines also indicate the potential for more severe skin burns (Category 1B) and eye damage (Category 1).[2][3][4] Therefore, it is prudent to handle this chemical with a high degree of caution.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[5][6] The following table outlines the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or a face shield. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][2] |
| Lab coat or chemical-protective suit. | A complete suit protecting against chemicals should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working with large quantities, in poorly ventilated areas, or when dust/aerosols may be generated.[3] Recommended filter types include particulate filters and those for ammonia and organic ammonia derivatives.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] The storage area should be designated for corrosive materials.[3][8] Store under an inert atmosphere as the compound may be air-sensitive.[2]
Handling and Use
-
Ventilation : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Hygiene : Wash hands thoroughly after handling and before breaks or leaving the laboratory.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[9]
-
Spill Management : In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, silica gel) to soak up the spill.[2][3] Collect the absorbed material into a suitable, closed container for disposal.[1][2] Ensure adequate ventilation during cleanup.[1]
Disposal Plan
-
Waste Classification : this compound and its containers are considered hazardous waste.
-
Collection : Collect waste material in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless compatible.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company.[7] Adhere to all local, regional, and national regulations. Do not allow the product to enter drains or the environment.[1][2]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Experimental Protocol: General Reaction Setup
This protocol outlines a general procedure for using this compound as a reactant in a chemical synthesis.
-
Preparation :
-
Ensure the chemical fume hood is clean and operational.
-
Assemble all necessary glassware and ensure it is dry.
-
Don the appropriate PPE as specified in the table above.
-
-
Reagent Handling :
-
Weigh the required amount of this compound in a tared container inside the fume hood.
-
Dissolve the amine in the appropriate solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction :
-
Add other reactants to the reaction mixture as per the specific experimental procedure.
-
Monitor the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Work-up and Purification :
-
Once the reaction is complete, quench the reaction mixture using appropriate procedures.
-
Perform extraction, washing, and drying of the product.
-
Purify the product using techniques such as column chromatography, distillation, or recrystallization.
-
-
Waste Segregation :
-
During the process, collect all aqueous and organic waste in separate, labeled hazardous waste containers.
-
Dispose of any solid waste, such as used silica gel, in a designated solid hazardous waste container.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-(2-Bromophenyl)ethylamine | 65185-58-2 | TCI AMERICA [tcichemicals.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. fishersci.se [fishersci.se]
- 8. fishersci.com [fishersci.com]
- 9. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
